Product packaging for 2-(4-Methylphenoxy)acetohydrazide(Cat. No.:CAS No. 36304-39-9)

2-(4-Methylphenoxy)acetohydrazide

Cat. No.: B1331712
CAS No.: 36304-39-9
M. Wt: 180.2 g/mol
InChI Key: BJAPYOSQJTZYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Methylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1331712 2-(4-Methylphenoxy)acetohydrazide CAS No. 36304-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAPYOSQJTZYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351137
Record name 2-(4-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36304-39-9
Record name (4-Methylphenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36304-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Methylphenoxy)acetohydrazide, a compound of interest in medicinal chemistry due to the broad biological activities associated with the hydrazide functional group. This document outlines its known physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and potential biological relevance.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental and physiological conditions.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
Melting Point 411-413 K (138-140 °C)[1]
Boiling Point Data not available
Solubility Recrystallized from ethanol, suggesting solubility in polar organic solvents. Quantitative data not available.[1]
pKa Data not available
logP Data not available
Crystal System Monoclinic[1]
Space Group P2₁/c[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established laboratory procedures.

Synthesis of this compound[1]

This protocol details the synthesis via hydrazinolysis of the corresponding ester.

Materials:

  • Ethyl(4-methylphenoxy)acetate (1.94 g, 0.01 mol)

  • Hydrazine hydrate (99%, 0.02 mol)

  • Ethanol (15 ml)

Procedure:

  • A mixture of ethyl(4-methylphenoxy)acetate and hydrazine hydrate in ethanol is heated on a water bath for 6 hours.

  • The excess ethanol is subsequently removed by distillation.

  • Upon cooling the mixture, colorless, needle-shaped crystals of this compound will begin to separate.

  • The crystals are collected by filtration.

  • The final product is recrystallized from ethanol to achieve a yield of approximately 67.0%.

Characterization Protocol: Single-Crystal X-ray Diffraction[1]

This method is used to determine the three-dimensional atomic structure of the crystalline compound.

Instrumentation:

  • Bruker SMART APEXII CCD area-detector diffractometer

Procedure:

  • A suitable single crystal of this compound is mounted on the diffractometer.

  • Data collection is performed using Mo Kα radiation at a temperature of 296 K.

  • The structure is solved and refined using software such as SHELXTL.

  • The crystal structure reveals that the acetohydrazide group is approximately planar. In the crystal, molecules are linked by intermolecular N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, forming two-dimensional networks.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the general biological context of hydrazide derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product reactant1 Ethyl(4-methylphenoxy)acetate step1 Heat in Ethanol (6 hours) reactant1->step1 reactant2 Hydrazine Hydrate reactant2->step1 step2 Distillation step1->step2 step3 Cooling & Crystallization step2->step3 step4 Filtration step3->step4 step5 Recrystallization (from Ethanol) step4->step5 product This compound step5->product

Caption: Synthesis workflow for this compound.

Biological_Significance cluster_core Core Structure cluster_activities Reported Biological Activities hydrazide Hydrazide Derivatives (-CONHNH2) antimicrobial Antimicrobial hydrazide->antimicrobial Exhibits antifungal Antifungal hydrazide->antifungal Exhibits anticonvulsant Anticonvulsant hydrazide->anticonvulsant Exhibits anti_inflammatory Anti-inflammatory hydrazide->anti_inflammatory Exhibits antituberculosis Antituberculosis hydrazide->antituberculosis Exhibits anticancer Anticancer hydrazide->anticancer Exhibits

Caption: General biological activities of hydrazide derivatives.

References

Technical Guide: 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 36304-39-9

This technical guide provides an in-depth overview of 2-(4-Methylphenoxy)acetohydrazide, a hydrazide derivative of potential interest to researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, crystallographic data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Physicochemical and Crystallographic Data

The fundamental properties of this compound are summarized in the tables below, offering a clear comparison of its key quantitative data.

Table 1: General Physicochemical Properties

PropertyValue
CAS Number 36304-39-9
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
Appearance Colourless needle-shaped crystals[1]
Melting Point 411-413 K[1]

Table 2: Crystallographic Data [1]

ParameterValue
Crystal System Monoclinic
a 6.3833 (2) Å
b 4.0755 (1) Å
c 35.9741 (12) Å
β 90.018 (2)°
Volume 935.87 (5) ų
Z 4
Radiation Mo Kα
Absorption Coefficient (μ) 0.09 mm⁻¹
Temperature (T) 296 K

Synthesis Protocol

Hydrazides, including this compound, are commonly prepared through the hydrazinolysis of their corresponding esters using hydrazine hydrate.[1]

Experimental Methodology

The synthesis of this compound is achieved through the following procedure:[1]

  • Reaction Setup: A mixture of ethyl(4-methylphenoxy)acetate (1.94 g, 0.01 mol) and hydrazine hydrate (99%, 0.02 mol) is prepared in 15 ml of ethanol.

  • Heating: The reaction mixture is heated on a water-bath for a duration of 6 hours.

  • Solvent Removal: Following the heating period, excess ethanol is removed from the mixture via distillation.

  • Crystallization: As the solution cools, colorless, needle-shaped crystals of this compound will begin to form.

  • Isolation and Purification: The crystals are collected by filtration and can be further purified by recrystallization from ethanol.

This method yielded a product of 1.2 g (67.0% yield).[1]

Synthetic Workflow

The logical relationship of the synthesis process is illustrated in the following diagram.

Synthesis_Workflow reagent1 Ethyl(4-methylphenoxy)acetate process1 Heat on water-bath (6 hours) reagent1->process1 reagent2 Hydrazine Hydrate in Ethanol reagent2->process1 process2 Distillation process1->process2 process3 Cooling & Crystallization process2->process3 process4 Filtration & Recrystallization process3->process4 product This compound process4->product

Caption: Synthesis workflow for this compound.

Biological Significance

While a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties, has been reported for hydrazide derivatives in general, specific signaling pathways and detailed pharmacological activities for this compound are not extensively detailed in the reviewed literature.[1] Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound.

References

Navigating the Solubility Landscape of 2-(4-Methylphenoxy)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)acetohydrazide is a compound of interest within the broader class of hydrazides, which are recognized for their diverse biological activities and applications as synthons in the creation of various heterocyclic compounds. A fundamental physicochemical property governing the compound's behavior in various systems—from reaction media to biological environments—is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, with a focus on experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this guide furnishes researchers with the methodologies required to generate such critical data in-house.

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. Reports on its synthesis mention recrystallization from ethanol, indicating its solubility in this solvent to some extent, but numerical values are not provided. The absence of comprehensive data highlights a knowledge gap and underscores the importance of the experimental protocols detailed below for researchers working with this compound.

To facilitate future data comparison and repository building, a standardized table for reporting solubility data is proposed:

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method UsedReference
e.g., Ethanol25Data to be determinedData to be determinede.g., Gravimetric[Your Data]
e.g., Methanol25Data to be determinedData to be determinede.g., Shake-Flask[Your Data]
e.g., Acetone25Data to be determinedData to be determinede.g., Gravimetric[Your Data]
e.g., Dichloromethane25Data to be determinedData to be determinede.g., Shake-Flask[Your Data]
e.g., Toluene25Data to be determinedData to be determinede.g., Gravimetric[Your Data]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It relies on the precise measurement of the mass of the solute dissolved in a known mass or volume of the solvent to create a saturated solution.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Record the exact mass of the solution transferred.

  • Drying: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of this compound.

  • Mass Determination: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Volume of solution withdrawn) x 100

Isothermal Shake-Flask Method

The shake-flask method is another robust and reliable technique for determining equilibrium solubility.[1]

Materials:

  • This compound

  • Organic solvent of interest

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution: Add an excess of this compound to a series of vials containing the chosen organic solvent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for an extended period (e.g., 48 hours) to allow the system to reach equilibrium.

  • Separation of Solid and Liquid Phases: After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

  • Concentration Determination: Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound at that temperature.

Visualizing the Experimental Workflow

To provide a clear, high-level overview of the process for determining solubility, the following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow_gravimetric cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate settle Allow suspension to settle agitate->settle filter_supernatant Filter known volume of supernatant settle->filter_supernatant weigh_solution Weigh filtered solution filter_supernatant->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_residue Weigh dry residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Gravimetric Method Workflow for Solubility Determination.

experimental_workflow_shake_flask cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess shake Shake at constant temperature (e.g., 48h) add_excess->shake centrifuge Centrifuge to pellet solid shake->centrifuge withdraw_supernatant Withdraw aliquot of supernatant centrifuge->withdraw_supernatant dilute Dilute aliquot withdraw_supernatant->dilute measure_conc Measure concentration (UV-Vis/HPLC) dilute->measure_conc calculate Calculate solubility measure_conc->calculate end End calculate->end

Caption: Isothermal Shake-Flask Method Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(4-Methylphenoxy)acetohydrazide. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a predicted data set based on established NMR principles and data from analogous chemical structures. It includes comprehensive tables of predicted chemical shifts, multiplicities, and assignments for each nucleus. Furthermore, a detailed, standardized experimental protocol for the acquisition of such NMR data is provided, alongside a logical workflow diagram for NMR data acquisition and analysis, to assist researchers in the characterization of this and similar compounds.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and drug development due to the prevalence of the hydrazide and phenoxy ether moieties in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic compounds. This guide aims to serve as a reference for researchers by providing a thorough, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound.

The molecular structure of this compound is confirmed through its synthesis, which typically involves the reaction of an ester, such as ethyl 2-(4-methylphenoxy)acetate, with hydrazine hydrate[1]. The compound's crystal structure has also been a subject of study[1].

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetohydrazide moiety, the methyl protons, and the labile amine and amide protons. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2 - 9.5Singlet (broad)1H-NH-
~7.10Doublet2HAr-H (ortho to -OCH₂)
~6.85Doublet2HAr-H (meta to -OCH₂)
~4.40Singlet2H-O-CH₂-
~4.30Singlet (broad)2H-NH₂
~2.25Singlet3HAr-CH₃

Note: Chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects. The signals for the -NH- and -NH₂ protons are expected to be broad and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The predicted data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168.0C=O
~155.0Ar-C (ipso, attached to -OCH₂)
~130.5Ar-C (ipso, attached to -CH₃)
~130.0Ar-CH (meta to -OCH₂)
~115.0Ar-CH (ortho to -OCH₂)
~67.0-O-CH₂-
~20.0Ar-CH₃

Note: Chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. DMSO-d₆ is often a good choice for hydrazides due to its ability to dissolve polar compounds and to slow down the exchange of labile N-H protons.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

4.2. Instrument Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Temperature: Set the probe temperature to a constant value, typically 298 K.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., 'zgpg30') is commonly used to obtain quantitative information with a reasonable experiment time.

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time (aq): 1-2 seconds.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Setup Setup Acquisition Parameters LockShim->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (1H) Calibrate->Integrate Assign Signal Assignment Integrate->Assign Structure Structure Elucidation / Confirmation Assign->Structure Report Reporting Structure->Report

Figure 1: Logical workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR data set for this compound, which can be invaluable for researchers working on the synthesis and characterization of this compound. The detailed experimental protocol and the logical workflow diagram offer a practical framework for obtaining and interpreting high-quality NMR spectra. While the provided spectral data is based on sound chemical principles, experimental verification is recommended for definitive structural confirmation.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(4-Methylphenoxy)acetohydrazide (C₉H₁₂N₂O₂) is a chemical compound belonging to the hydrazide class, which is recognized for its wide range of biological activities. Hydrazide derivatives are important synthons in the creation of various heterocyclic rings.[1] The accurate characterization of this compound is crucial for its potential applications in medicinal chemistry and materials science. FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule, making it an essential tool for structural elucidation and compound identification.

Predicted FT-IR Spectral Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. These include the N-H stretching of the hydrazide group, the C=O stretching of the amide, the C-O-C stretching of the ether linkage, and various vibrations associated with the aromatic ring and the methyl group.

The following table summarizes the predicted FT-IR absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3350 - 3250Medium - StrongN-H stretching (asymmetric and symmetric) of -NH₂
3200 - 3000MediumN-H stretching of -NH-
3100 - 3000Medium - WeakAromatic C-H stretching
2950 - 2850Medium - WeakAliphatic C-H stretching (CH₃ and CH₂)
1700 - 1650StrongC=O stretching (Amide I)
1610 - 1580MediumC=C stretching (in-ring aromatic)
1550 - 1500MediumN-H bending (Amide II)
1500 - 1400MediumC=C stretching (in-ring aromatic)
1270 - 1230StrongAryl-O stretching (asymmetric)
1180 - 1160MediumC-N stretching
1050 - 1000MediumAryl-O stretching (symmetric)
850 - 800Strongp-substituted aromatic C-H out-of-plane bending

Experimental Protocols

This section details the methodology for obtaining the FT-IR spectrum of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved via hydrazinolysis of the corresponding ester.[1]

  • Materials: Ethyl(4-methylphenoxy)acetate, hydrazine hydrate (99%), ethanol.

  • Procedure:

    • Dissolve ethyl(4-methylphenoxy)acetate (0.01 mol) in ethanol (15 ml).

    • Add hydrazine hydrate (0.02 mol) to the solution.

    • Heat the reaction mixture on a water bath for 6 hours.

    • Remove the excess ethanol by distillation.

    • Cool the resulting solution to allow the crystallization of this compound as colorless needles.

    • Collect the crystals by filtration and recrystallize from ethanol.

FT-IR Spectroscopic Analysis
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization by FT-IR spectroscopy.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and FT-IR Analysis of this compound cluster_synthesis Synthesis cluster_characterization FT-IR Characterization start Ethyl(4-methylphenoxy)acetate + Hydrazine Hydrate reaction Hydrazinolysis in Ethanol (Heating) start->reaction workup Distillation and Cooling reaction->workup product Crystallization and Filtration (Pure this compound) workup->product sample_prep Sample Preparation (KBr Pellet) product->sample_prep Characterization ftir_analysis FT-IR Spectrometer (Data Acquisition) sample_prep->ftir_analysis data_processing Data Processing (Background Subtraction, etc.) ftir_analysis->data_processing spectrum FT-IR Spectrum data_processing->spectrum interpretation Spectral Interpretation and Peak Assignment spectrum->interpretation

Caption: Synthesis and FT-IR analysis workflow.

Conclusion

This technical guide provides a foundational understanding of the expected FT-IR spectrum of this compound, which is crucial for its unambiguous identification and characterization. The provided experimental protocols offer a standardized approach for the synthesis and subsequent spectral analysis of this compound. The workflow diagram visually integrates the synthetic and analytical steps, offering a clear overview for researchers. The information contained herein is vital for professionals engaged in the fields of medicinal chemistry, drug development, and chemical synthesis, where the precise characterization of novel compounds is paramount.

References

Mass Spectrometry of 2-(4-Methylphenoxy)acetohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-(4-Methylphenoxy)acetohydrazide, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines a plausible electron ionization (EI) fragmentation pathway, presents quantitative mass spectral data in a structured format, and provides a detailed experimental protocol for its analysis.

Introduction

This compound (C₉H₁₂N₂O₂) is an organic compound with a molecular weight of 180.21 g/mol . Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in synthetic chemistry and drug development processes. Electron ionization mass spectrometry is a powerful analytical technique that provides detailed structural information through the analysis of fragmentation patterns.

Proposed Fragmentation Pattern

Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The primary cleavages are anticipated to occur at the labile N-N bond, the bond between the carbonyl carbon and the adjacent methylene group, and the ether linkage. The resulting fragment ions provide a unique fingerprint for the molecule.

The molecular ion [M]•⁺ is formed by the loss of an electron. Subsequent fragmentation can lead to the formation of several key ions. A significant fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the 4-methylphenoxyacetyl cation. Another important fragmentation is the cleavage of the C-O ether bond, resulting in the formation of the 4-methylphenol radical cation.

Quantitative Mass Spectral Data

The following table summarizes the plausible mass-to-charge ratios (m/z) and estimated relative intensities of the major fragment ions of this compound under electron ionization conditions.

m/zProposed Fragment IonStructureEstimated Relative Intensity (%)
180[C₉H₁₂N₂O₂]•⁺ (Molecular Ion)[CH₃-C₆H₄-O-CH₂-CO-NH-NH₂]•⁺40
149[C₉H₉O₂]⁺[CH₃-C₆H₄-O-CH₂-CO]⁺70
108[C₇H₈O]•⁺[CH₃-C₆H₄-OH]•⁺100 (Base Peak)
107[C₇H₇O]⁺[CH₃-C₆H₄-O]⁺85
91[C₇H₇]⁺[C₇H₇]⁺ (Tropylium ion)60
77[C₆H₅]⁺[C₆H₅]⁺30
59[CH₃N₂O]⁺[CO-NH-NH₂]⁺25
31[N₂H₃]⁺[NH-NH₂]⁺50

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard protocol for the acquisition of an electron ionization mass spectrum of this compound using a direct insertion probe.

1. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source.

  • Direct Insertion Probe (DIP).

2. Sample Preparation:

  • A small amount of solid this compound (approximately 0.1-1 mg) is placed in a clean glass capillary tube.

  • The capillary tube is inserted into the direct insertion probe.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 30-300

  • Scan Rate: 1 scan/second

  • Vacuum: < 1 x 10⁻⁶ Torr

4. Data Acquisition:

  • The direct insertion probe is inserted into the ion source of the mass spectrometer.

  • The probe is gradually heated to volatilize the sample.

  • Mass spectra are continuously acquired as the sample enters the ion source.

  • The spectrum with the highest total ion current, corresponding to the maximum sample volatilization, is selected for analysis.

5. Data Analysis:

  • The acquired mass spectrum is processed to identify the molecular ion peak and the major fragment ions.

  • The m/z values and relative intensities of the peaks are determined.

  • The fragmentation pattern is analyzed to confirm the structure of the compound.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

Fragmentation_Pathway M [C₉H₁₂N₂O₂]•⁺ m/z = 180 (Molecular Ion) F1 [C₉H₉O₂]⁺ m/z = 149 M->F1 - •NHNH₂ F2 [C₇H₈O]•⁺ m/z = 108 (Base Peak) M->F2 Rearrangement & Cleavage F5 [N₂H₃]⁺ m/z = 31 M->F5 - C₉H₉O₂• F6 [CH₃N₂O]⁺ m/z = 59 M->F6 - C₈H₉O• F3 [C₇H₇O]⁺ m/z = 107 F1->F3 - CO F4 [C₇H₇]⁺ m/z = 91 F3->F4 - CO

Caption: Proposed EI fragmentation of this compound.

Phenoxyacetohydrazides: A Comprehensive Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetohydrazides are a class of organic compounds characterized by a phenoxy group linked to an acetyl hydrazide scaffold. In recent years, this versatile chemical structure has garnered significant attention in medicinal chemistry. The inherent structural features, including a hydrophobic aromatic ring, a hydrogen bond-donating NH group, and an electron-rich nitrogen atom, make phenoxyacetohydrazide derivatives promising candidates for interacting with various biological targets. This has led to the exploration of their diverse pharmacological activities, revealing a wide spectrum of potential therapeutic applications, including anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the core data, experimental protocols, and biological significance of phenoxyacetohydrazide derivatives.

General Synthesis of Phenoxyacetohydrazide Derivatives

The synthesis of phenoxyacetohydrazide derivatives is typically a two-step process. The first step involves the synthesis of a phenoxyacetic acid ethyl ester derivative. This is achieved by reacting a substituted phenol with a substituted ester in the presence of anhydrous potassium carbonate in dry acetone, followed by refluxing the mixture. The resulting ester is then converted to the corresponding phenoxyacetohydrazide by reacting it with hydrazine hydrate.

G General Synthesis of Phenoxyacetohydrazides cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazide Formation Substituted Phenol Substituted Phenol Reaction Mixture 1 Reaction Mixture 1 Substituted Phenol->Reaction Mixture 1 Substituted Ester, Anhydrous K2CO3, Dry Acetone Phenoxyacetic Acid Ethyl Ester Phenoxyacetic Acid Ethyl Ester Reaction Mixture 1->Phenoxyacetic Acid Ethyl Ester Reflux (8-10h) Reaction Mixture 2 Reaction Mixture 2 Phenoxyacetic Acid Ethyl Ester->Reaction Mixture 2 Hydrazine Hydrate, Ethanol Phenoxyacetohydrazide Phenoxyacetohydrazide Reaction Mixture 2->Phenoxyacetohydrazide Stir at RT (7h)

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory and Anti-angiogenic Activity

Chronic inflammation and pathological angiogenesis are interconnected processes that contribute to various diseases. Pro-inflammatory cytokines can induce endothelial proliferation, and inflammatory mediators like prostaglandins can upregulate Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.[1][2] Phenoxyacetohydrazide derivatives have emerged as potent dual-action agents, simultaneously targeting both inflammation and angiogenesis.[2]

Mechanism of Action: The anti-inflammatory and anti-angiogenic effects of phenoxyacetohydrazides are attributed to their ability to inhibit key enzymes in these pathways, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and VEGF.[2][3] Molecular docking studies have revealed strong binding affinities of these compounds within the active sites of these proteins.[1][2]

Quantitative Data: A particularly potent morpholine-substituted phenoxyacetohydrazide derivative, compound 6e , has demonstrated significant inhibitory activity.[1][2]

CompoundTargetDocking Score (kcal/mol)In Vitro Activity (IC50)
6e VEGF-13.1622[1]-
6e COX-1-12.5301[1]-
6e COX-2-12.6705[1]-
6e Anti-inflammatory-155 µg/mL[1]

Experimental Protocols:

  • In Vitro Anti-inflammatory Assay (Human Red Blood Cell Membrane Stabilization): This assay assesses the ability of a compound to protect human red blood cells (HRBCs) from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes.

    • Blood Collection: Blood is drawn from healthy volunteers who have not consumed nonsteroidal anti-inflammatory drugs (NSAIDs) for at least two weeks.[2]

    • Cell Preparation: The blood is mixed with Alsever's solution, centrifuged, and the packed red blood cells are washed with isotonic saline. A 10% cell suspension is then prepared.[2]

    • Assay: The reaction mixture consists of the test compound, HRBC suspension, and a phosphate buffer. This mixture is incubated, and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically.

    • Analysis: The percentage of membrane stabilization is calculated, and the IC50 value (the concentration of the compound required to inhibit 50% of hemolysis) is determined.

  • In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema): This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

    • Animal Model: Typically performed in rats or mice.

    • Induction of Edema: A sub-plantar injection of carrageenan is administered into the paw of the animal to induce localized inflammation and edema.

    • Treatment: The test compound is administered, usually orally or intraperitoneally, before the carrageenan injection.

    • Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

    • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group. The study may also involve measuring neutrophil infiltration and myeloperoxidase activity in the paw tissue.[1]

  • In Vivo Anti-angiogenic Assay (Alkali-Induced Corneal Neovascularization): This model is used to assess the anti-angiogenic potential of a compound in the eye.

    • Animal Model: Typically performed in rats.

    • Induction of Neovascularization: An alkali burn is created on the cornea to induce the growth of new blood vessels.

    • Treatment: The test compound is administered topically to the cornea. In some studies, recombinant VEGF (rVEGF) is also applied to stimulate angiogenesis.[2]

    • Evaluation: The extent of corneal neovascularization (CNV) is quantified through photographic documentation at specific time points after the injury and treatment.[2]

G Anti-inflammatory & Anti-angiogenic Pathway Inflammatory Stimuli Inflammatory Stimuli COX-1/COX-2 COX-1/COX-2 Inflammatory Stimuli->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins VEGF VEGF Prostaglandins->VEGF Inflammation Inflammation Prostaglandins->Inflammation Angiogenesis Angiogenesis VEGF->Angiogenesis Phenoxyacetohydrazide Phenoxyacetohydrazide Phenoxyacetohydrazide->COX-1/COX-2 Inhibition Phenoxyacetohydrazide->VEGF Inhibition

Caption: Inhibition of COX and VEGF pathways by phenoxyacetohydrazides.

Anticancer Activity

Several phenoxyacetohydrazide derivatives have demonstrated promising cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[3]

Mechanism of Action: Studies have shown that certain phenoxyacetamide derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This can occur through both intrinsic and extrinsic pathways, with the intrinsic pathway often being dominant. Furthermore, some derivatives have shown to be effective inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Inhibition of PARP-1 in cancer cells with compromised DNA repair mechanisms can lead to cell death.

Quantitative Data: Two novel phenoxy acetamide derivatives, designated as compound I and compound II, have shown significant cytotoxic effects, particularly against the HepG2 liver cancer cell line.

CompoundCell LineIC50 (µM)
Compound IHepG21.43
5-Fluorouracil (5-FU)HepG25.32
Compound IIHepG26.52
Compound IMCF-710.51

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[3]

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.[3]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

G Apoptosis Induction by Phenoxyacetohydrazides Phenoxyacetohydrazide Phenoxyacetohydrazide PARP_1 PARP-1 Phenoxyacetohydrazide->PARP_1 Inhibition Apoptotic_Genes Pro-apoptotic Gene Upregulation Phenoxyacetohydrazide->Apoptotic_Genes Anti_Apoptotic_Genes Anti-apoptotic Gene Downregulation Phenoxyacetohydrazide->Anti_Apoptotic_Genes DNA_Repair DNA Repair PARP_1->DNA_Repair Inhibition Apoptosis Apoptosis DNA_Repair->Apoptosis Apoptotic_Genes->Apoptosis Anti_Apoptotic_Genes->Apoptosis

Caption: Proposed mechanism of anticancer activity via apoptosis induction.

Antimicrobial Activity

Phenoxyacetohydrazide derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The hydrazide-hydrazone moiety is a common feature in many compounds with antimicrobial activity.

Mechanism of Action: The exact mechanism of antimicrobial action is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[3] The ability of these compounds to form metal complexes may also enhance their antimicrobial activity.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • MIC Determination:

    • Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microplate.[3]

    • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.[3]

    • Inoculation: The microbial suspension is added to each well containing the test compound.[3]

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]

    • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or with the aid of a viability indicator.[3]

  • MBC Determination:

    • Subculturing: An aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate.

    • Incubation: The agar plates are incubated to allow for the growth of any remaining viable microorganisms.

    • MBC Reading: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microbial cells.[3]

Enzyme Inhibition

Beyond their effects on COX and VEGF, phenoxyacetohydrazides have been identified as inhibitors of other enzymes, such as β-glucuronidase.

Mechanism of Action: β-glucuronidase is an enzyme that is involved in the metabolism of various substances, and its overactivity has been linked to certain diseases. Phenoxyacetohydrazide Schiff bases have been shown to be effective inhibitors of this enzyme.

Quantitative Data: Several phenoxyacetohydrazide Schiff base analogs have demonstrated potent β-glucuronidase inhibitory activity, with some compounds showing significantly better activity than the standard inhibitor, D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM).

CompoundIC50 (µM)
19.20 ± 0.32
59.47 ± 0.16
1512.0 ± 0.16
2113.7 ± 0.40
714.7 ± 0.19

Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

The in vitro β-glucuronidase inhibitory activity is typically evaluated using a spectrophotometric method.

  • Enzyme and Substrate: The assay uses β-glucuronidase enzyme and a suitable substrate that produces a colored product upon cleavage by the enzyme.

  • Reaction Mixture: The reaction mixture contains the enzyme, the test compound at various concentrations, and a buffer solution.

  • Incubation: The mixture is incubated to allow for any interaction between the inhibitor and the enzyme.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Absorbance Measurement: The absorbance of the colored product is measured over time using a spectrophotometer.

  • Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Anticonvulsant Activity

While direct studies on the anticonvulsant activity of phenoxyacetohydrazides are emerging, there is a strong rationale for their potential in this area. There is a known association between neuroinflammation and the pathophysiology of seizures, with elevated COX-2 expression being implicated in the initiation and progression of epileptic activity. Therefore, the COX-2 inhibitory properties of phenoxyacetohydrazides suggest a potential therapeutic application in epilepsy.

Experimental Protocols for Anticonvulsant Screening:

  • Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds that are effective against generalized tonic-clonic seizures.

    • Animal Model: Typically mice or rats.

    • Treatment: The animals are treated with the test compound.

    • Induction of Seizure: A maximal electrical stimulus is delivered through corneal or ear electrodes to induce a seizure.

    • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.

  • Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to screen for compounds that are effective against myoclonic and absence seizures.

    • Animal Model: Typically mice or rats.

    • Treatment: The animals are treated with the test compound.

    • Induction of Seizure: A subcutaneous or intraperitoneal injection of pentylenetetrazole (PTZ), a GABA antagonist, is administered to induce clonic and tonic-clonic seizures.

    • Observation: The animals are observed for the onset and duration of different seizure phases (e.g., myoclonic jerks, clonic convulsions).

    • Analysis: The ability of the compound to delay the onset of seizures or prevent them altogether is a measure of its anticonvulsant activity.

Conclusion

Phenoxyacetohydrazides represent a highly promising and versatile scaffold in modern drug discovery. Their synthetic accessibility allows for the generation of diverse chemical libraries, and their demonstrated efficacy across multiple biological targets underscores their therapeutic potential. The dual anti-inflammatory and anti-angiogenic properties, potent anticancer activities through apoptosis induction, and emerging antimicrobial and potential anticonvulsant effects position phenoxyacetohydrazide derivatives as valuable lead compounds for the development of novel therapeutics to address a wide range of diseases. Further preclinical and clinical investigations are warranted to fully elucidate their mechanisms of action and translate their therapeutic promise into clinical applications.

References

mechanism of action of acetohydrazide compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Acetohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetohydrazide and its derivatives, particularly hydrazide-hydrazones, represent a versatile and privileged class of compounds in medicinal chemistry.[1] Characterized by the presence of the azomethine functional group (-NHN=CH-), this structural motif is central to a wide array of biologically active molecules.[2] The acetohydrazide core serves as a valuable scaffold that can be readily modified, allowing for the exploration of numerous therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][3] These compounds have garnered significant attention for their potential to act as enzyme inhibitors and to modulate key signaling pathways involved in various pathologies.[2][4] This technical guide synthesizes the current understanding of the mechanisms of action of acetohydrazide compounds, consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways and experimental workflows.

Core Mechanisms of Action

The therapeutic potential of acetohydrazide derivatives stems from their ability to interact with various biological targets. The mechanisms are multifaceted and often depend on the specific structural modifications of the parent molecule.

Antimicrobial and Antifungal Activity

Hydrazide derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains.[1][5]

  • Inhibition of DNA Gyrase: A primary mechanism for the antibacterial action of these compounds is the inhibition of DNA gyrase.[1] This essential bacterial enzyme is responsible for managing DNA topology during replication and repair. By binding to the enzyme's active site, acetohydrazide derivatives can block its function, leading to the inhibition of DNA replication and ultimately bacterial cell death.[1][6]

  • Disruption of Cell Membrane Integrity: Another proposed mechanism, particularly for antifungal activity, involves the disruption of the fungal cell membrane's integrity.[2] This action compromises the cell's structural and functional coherence, leading to cell death.

  • Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): Some hydrazide compounds, like the well-known antituberculosis drug isoniazid (isonicotinic acid hydrazide), function by inhibiting enzymes crucial for mycobacterial survival.[7][8] Isoniazid specifically interferes with the biosynthesis of the Mycobacterium tuberculosis cell wall by inhibiting InhA.[8]

DNA_Gyrase_Inhibition cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Repair DNA_Gyrase->Replication Enables DNA->Replication Required for CellDeath Bacterial Cell Death Acetohydrazide Acetohydrazide Compound Acetohydrazide->DNA_Gyrase Inhibits

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Activity

Derivatives of acetohydrazide have shown significant promise as anticancer agents, operating through several distinct mechanisms.[2]

  • Inhibition of VEGFR-2 and Angiogenesis: A key proposed mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds disrupt the downstream signaling cascade, leading to a potent anti-angiogenic effect.[2]

  • Induction of Apoptosis: Certain acetohydrazide derivatives can induce programmed cell death (apoptosis) in cancer cells.[3] This is often achieved through the generation of reactive oxygen species (ROS), which creates cellular stress. This stress can trigger the intrinsic apoptotic pathway, involving the activation of Bax/Bak proteins, the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and caspase-3, which execute the apoptotic process.[3]

  • EGFR Kinase Interaction: Docking studies suggest that the cytotoxic effects of some quinazolinone-based hydrazones may be mediated by their interaction with the Epidermal Growth Factor Receptor (EGFR) kinase.[9]

VEGFR2_Inhibition_Pathway cluster_tumor_cell Tumor Microenvironment VEGF VEGF VEGFR2 VEGFR-2 Tyrosine Kinase VEGF->VEGFR2 Binds & Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Phosphorylates Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports Acetohydrazide Acetohydrazide Compound Acetohydrazide->VEGFR2 Inhibits ATP binding site

Caption: Anticancer mechanism via VEGFR-2-mediated angiogenesis inhibition.

Apoptosis_Pathway cluster_cancer_cell Cancer Cell ROS Cellular Stress (ROS Generation) Mito Mitochondria ROS->Mito Induces CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Acetohydrazide Acetohydrazide Compound Acetohydrazide->ROS Induces

Caption: Postulated apoptotic pathway induced by acetohydrazide compounds.[3]

Anti-inflammatory Activity

Several acetohydrazide analogs have demonstrated notable anti-inflammatory properties.[1] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory pathway responsible for the synthesis of prostaglandins.[1] By inhibiting these enzymes, the compounds can effectively reduce inflammation.

Specific Enzyme Inhibition

Beyond broad-spectrum activities, acetohydrazide derivatives have been designed as specific inhibitors for various enzymes implicated in disease.

  • β-Glucuronidase Inhibition: Phenoxyacetohydrazide Schiff bases have been identified as potent inhibitors of β-glucuronidase, an enzyme whose elevated levels are associated with various types of malignancies.[10]

  • Urease Inhibition: As urease inhibitors, these compounds show potential for treating infections caused by Helicobacter pylori, a bacterium linked to severe stomach disorders.[4][6]

  • Cholinesterase Inhibition: Certain hydrazide-bridged pyridazines act as dual binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing nanomolar-level inhibitory activity and potential for Alzheimer's disease therapy.[11]

Quantitative Data Summary

The potency of acetohydrazide compounds has been quantified across various biological assays. The half-maximal inhibitory concentration (IC50), inhibitor constant (Ki), and minimum inhibitory concentration (MIC) are key metrics. Lower values for these metrics generally indicate higher potency.[12]

Table 1: Enzyme Inhibition Data for Acetohydrazide Derivatives

Compound Class Target Enzyme Potency (IC50 / Ki) Reference
Phenoxyacetohydrazide Schiff Bases β-Glucuronidase IC50: 9.20 µM - 30.7 µM [10]
Dichlorophenyl Hydrazide Derivatives Urease Active, specific values not stated [4][6]
Hydrazide-bridged Pyridazines Acetylcholinesterase (AChE) Ki: 20.58 nM - 53.11 nM [11]
Hydrazide-bridged Pyridazines Butyrylcholinesterase (BChE) Ki: 21.84 nM - 54.41 nM [11]
Hydrazide-bridged Pyridazines Carbonic Anhydrase I (hCA I) Ki: 27.45 nM - 48.22 nM [11]
Hydrazide-bridged Pyridazines Carbonic Anhydrase II (hCA II) Ki: 6.02 nM - 29.32 nM [11]

| Benzimidazole Derivatives | Cyclooxygenase-2 (COX-2) | IC50: 0.10 µM (most potent) |[13] |

Table 2: Antimicrobial and Anticancer Activity Data

Compound Class Activity Type Organism / Cell Line Potency (MIC / IC50) Reference
Imidazo[1,2-a]pyrazine Hydrazides Antibacterial P. vulgaris MIC: 50 µg/mL [14]
Aromatic Hydrazides Antibacterial A. baumannii MIC: ≤0.125 µg/mL - 8 µg/mL [15]
Quinazolinone-based Hydrazones Anticancer (Cytotoxicity) HT-29 (Colon) Selective effects observed [9]
Quinazolinone-based Hydrazones Anticancer (Cytotoxicity) A431 (Skin) Selective effects observed [9]

| 2-cyano-N'-(2-cyanoacetyl)acetohydrazide | Anticancer (Cytotoxicity) | HCT-116 (Colon) | IC50: 0.29 µM (related compound) |[16] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of acetohydrazide compounds.

General Synthesis of Acetohydrazide Derivatives

The synthesis typically follows a multi-step reaction sequence beginning with a corresponding carboxylic acid.[1][3]

Protocol:

  • Step 1: Esterification: In a round-bottom flask, dissolve the starting carboxylic acid (e.g., 2-Chlorophenylacetic acid) in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).[3]

  • Step 2: Hydrazinolysis: To the resulting ester solution, add an equimolar amount of hydrazine hydrate (e.g., 80% solution). Reflux the new mixture for 8-12 hours, again monitoring by TLC.[3]

  • Step 3: Purification: Upon completion, cool the reaction mixture in an ice bath to precipitate the acetohydrazide product. Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from ethanol to yield the pure product.[3]

  • Step 4 (for Hydrazones): Condensation: The purified acetohydrazide intermediate is condensed with various aromatic or heteroaromatic aldehydes or ketones to yield the final hydrazone analogs.[1]

  • Characterization: Confirm the structure of the final product using analytical techniques such as FT-IR, ¹H-NMR, Mass Spectrometry, and melting point determination.[3]

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Condensation Start Carboxylic Acid (e.g., 2-Chlorophenylacetic Acid) Ester Intermediate Ester Start->Ester Ethanol, H₂SO₄ (Reflux) Hydrazide Core Acetohydrazide Intermediate Ester->Hydrazide Hydrazine Hydrate (Reflux) Final Final Hydrazone Analogs Hydrazide->Final Aldehyde/Ketone

Caption: General synthetic workflow for acetohydrazide derivatives.[1][3]

Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[3]

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microplate, perform two-fold serial dilutions of the compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria). Add the microbial inoculum to each well of the microplate.

  • Incubation: Include positive (microbe, no drug) and negative (broth only) controls. Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[3]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, A431) into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Replace the old medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Experimental_Workflow cluster_antimicrobial Antimicrobial Assay (MIC) cluster_anticancer Anticancer Assay (MTT) A1 Prepare serial dilutions of acetohydrazide compound A2 Inoculate with microbial suspension A1->A2 A3 Incubate for 24-48 hours A2->A3 A4 Determine MIC (Lowest concentration with no growth) A3->A4 C1 Seed cancer cells in 96-well plate C2 Treat cells with serial dilutions of compound C1->C2 C3 Incubate for 48-72 hours C2->C3 C4 Add MTT reagent, incubate 4 hours C3->C4 C5 Solubilize formazan crystals C4->C5 C6 Measure absorbance & calculate IC50 C5->C6

Caption: Generalized workflow for assessing biological activity.

Conclusion

The available evidence strongly suggests that acetohydrazide compounds and their derivatives represent a highly promising scaffold for the development of novel therapeutic agents.[2] Their multifaceted mechanisms of action, which include specific enzyme inhibition, induction of apoptosis, disruption of microbial cell integrity, and anti-angiogenic effects, offer multiple avenues for therapeutic intervention in oncology, mycology, and bacteriology.[2][7] The continued exploration of structure-activity relationships (SAR) and further derivatization will be crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these versatile molecules for specific therapeutic applications.[3]

References

An In-depth Technical Guide to 2-(4-Methylphenoxy)acetohydrazide: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylphenoxy)acetohydrazide is a chemical compound belonging to the hydrazide class, a group of molecules recognized for their wide-ranging biological activities and utility as synthetic intermediates. First reported in 1964, this compound has been a subject of interest in crystallographic studies and as a precursor for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the inferred biological significance of this compound, with a focus on its potential role in inflammatory and angiogenic signaling pathways based on the activities of its derivatives.

Introduction and Historical Context

The first synthesis of this compound was reported by Conti in 1964, as cited in subsequent crystallographic studies.[1] Hydrazides, characterized by the -CONHNH2 functional group, gained significant attention in medicinal chemistry following the discovery of the antitubercular activity of isonicotinic acid hydrazide (Isoniazid). This spurred research into a vast number of hydrazide derivatives, revealing a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound serves as a foundational structure within this class, offering a versatile scaffold for chemical modification and the development of novel therapeutic agents.

Physicochemical and Crystallographic Data

The structural and physical properties of this compound have been well-characterized through X-ray crystallography. These data are essential for understanding its solid-state behavior and for computational modeling in drug design.

PropertyValueReference
Molecular Formula C9H12N2O2[1]
Molecular Weight 180.21 g/mol [1]
Melting Point 411-413 K (138-140 °C)[1]
Crystal System Monoclinic[1]
Space Group P21/c[1]

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, ethyl (4-methylphenoxy)acetate.[1]

Experimental Protocol

Materials:

  • Ethyl (4-methylphenoxy)acetate

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • A mixture of ethyl (4-methylphenoxy)acetate (1.94 g, 0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (15 ml) is prepared in a round-bottom flask.

  • The reaction mixture is heated on a water bath for 6 hours.

  • Following the reaction, the excess ethanol is removed by distillation.

  • Upon cooling, colorless, needle-shaped crystals of this compound will precipitate.

  • The crystals are collected by filtration and can be further purified by recrystallization from ethanol.[1]

Yield: Approximately 1.2 g (67.0%).[1]

Synthesis Workflow

Synthesis_Workflow Start Ethyl (4-methylphenoxy)acetate + Hydrazine Hydrate in Ethanol Reaction Heating on Water Bath (6 hours) Start->Reaction Distillation Removal of Excess Ethanol Reaction->Distillation Cooling Cooling Distillation->Cooling Precipitation Precipitation of Crystals Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product This compound Recrystallization->Product

Synthesis workflow for this compound.

Spectroscopic Characterization (Representative Data)

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from its structure and data from closely related compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide)3200-3400
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (amide)1640-1680
C=C stretch (aromatic)1450-1600
C-O stretch (ether)1200-1275
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their connectivity.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
CH₃ (methyl)~2.3Singlet
Ar-H (aromatic)6.8 - 7.2Doublets
O-CH₂~4.5Singlet
NH₂Broad singletSinglet
NHBroad singletSinglet

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
CH₃~20
O-CH₂~67
Aromatic C-H114-130
Aromatic C-O~155
Aromatic C-CH₃~130
C=O~168

Biological Significance and Potential Mechanism of Action

While direct studies on the biological mechanism of this compound are not extensively reported, significant insights can be drawn from the well-documented activities of its derivatives. Many phenoxyacetohydrazide derivatives have demonstrated potent anti-inflammatory and anti-angiogenic properties.

The proposed mechanism of action for these derivatives involves the inhibition of key enzymes in the inflammatory and angiogenic pathways, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF).

  • COX-1 and COX-2 Inhibition: These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes leads to a reduction in prostaglandin production, thereby exerting an anti-inflammatory effect.

  • VEGF Inhibition: VEGF is a critical signaling protein that stimulates the formation of new blood vessels (angiogenesis). In pathological conditions such as cancer and chronic inflammation, excessive angiogenesis can contribute to disease progression. Inhibition of VEGF signaling can therefore have anti-angiogenic and anti-inflammatory effects.

Inferred Signaling Pathway

The following diagram illustrates the plausible signaling pathway through which derivatives of this compound may exert their anti-inflammatory and anti-angiogenic effects.

Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_angiogenesis Angiogenic Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Compound This compound Derivatives Compound->COX1 Inhibition Compound->COX2 Inhibition Compound->VEGF Inhibition

Inferred signaling pathway for phenoxyacetohydrazide derivatives.

Conclusion

This compound is a historically significant compound that continues to be relevant in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical scaffold make it an attractive starting material for the development of novel compounds with therapeutic potential. While further research is needed to elucidate the specific biological activities and mechanisms of action of the parent compound, the demonstrated anti-inflammatory and anti-angiogenic properties of its derivatives highlight the potential of the phenoxyacetohydrazide core in drug discovery. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, encouraging further exploration of its therapeutic possibilities.

References

Methodological & Application

synthesis of 2-(4-Methylphenoxy)acetohydrazide from ethyl (4-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(4-methylphenoxy)acetohydrazide from ethyl (4-methylphenoxy)acetate via hydrazinolysis. This reaction is a fundamental transformation in medicinal chemistry, as the resulting hydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities. The protocol herein describes a straightforward and efficient method, complete with reaction parameters, purification techniques, and characterization data.

Introduction

Hydrazides are a significant class of organic compounds that serve as crucial synthons for the preparation of a wide array of heterocyclic systems.[1] Derivatives of hydrazides are known to exhibit a broad spectrum of biological activities, making them attractive targets in drug discovery and development.[1][2][3][4][5][6][7] The synthesis of this compound is a key step in accessing novel molecules with potential therapeutic applications. The most common and direct method for this synthesis is the hydrazinolysis of the corresponding ester, ethyl (4-methylphenoxy)acetate, with hydrazine hydrate.[1][8] This reaction is typically carried out in an alcoholic solvent and proceeds with good yield and purity.

Reaction Scheme

Scheme 1: Synthesis of this compound from ethyl (4-methylphenoxy)acetate and hydrazine hydrate.

Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of this compound.[1]

Materials:

  • Ethyl (4-methylphenoxy)acetate (1.94 g, 0.01 mol)

  • Hydrazine hydrate (99%, 1.00 g, 0.02 mol)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Water bath

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine ethyl (4-methylphenoxy)acetate (1.94 g, 0.01 mol) and ethanol (15 mL).

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (99%, 0.02 mol).

  • Reaction: Heat the reaction mixture on a water bath under reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Solvent Removal: After the reaction is complete, remove the excess ethanol by distillation.

  • Crystallization: Allow the reaction mixture to cool to room temperature. Colorless, needle-shaped crystals of this compound will begin to separate.

  • Isolation: Collect the crystals by filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals in a desiccator.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialEthyl (4-methylphenoxy)acetate[1]
ReagentHydrazine Hydrate (99%)[1]
SolventEthanol[1]
Reaction Time6 hours[1]
Reaction TemperatureWater bath temperature[1]
Yield1.2 g (67.0%)[1]
Melting Point411-413 K[1]
AppearanceColorless needle-shaped crystals[1]

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Determination of the melting point range.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

The acetohydrazide group (C7/C8/N1/N2/O2) in the title compound is approximately planar.[1] In the crystalline state, molecules are linked via intermolecular N-H···O, N-H···N, and C-H···O hydrogen bonds, forming infinite two-dimensional networks.[1][9]

Experimental Workflow

experimental_workflow start Start reactants Combine Ethyl (4-methylphenoxy)acetate and Ethanol in a flask start->reactants add_hydrazine Add Hydrazine Hydrate reactants->add_hydrazine reflux Heat on a water bath (6 hours) add_hydrazine->reflux distillation Remove excess Ethanol by distillation reflux->distillation cooling Cool to room temperature distillation->cooling crystallization Crystallization of product cooling->crystallization filtration Filter the crystals crystallization->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Dry the purified product recrystallization->drying end End drying->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and toxic. Handle with extreme care.

  • Ethanol is flammable. Avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note and Detailed Protocol for the Synthesis of 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Methylphenoxy)acetohydrazide is a valuable intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed protocol for the synthesis of this compound via the hydrazinolysis of ethyl 2-(4-methylphenoxy)acetate. The straightforward procedure, high yield, and purity of the final product make this method suitable for both academic and industrial research settings.

Reaction Scheme

The synthesis proceeds through the nucleophilic acyl substitution of the ethoxy group in ethyl 2-(4-methylphenoxy)acetate by hydrazine.

Reaction scheme for the synthesis of this compound

Figure 1: Overall reaction for the synthesis of this compound.

Materials and Methods

Materials:

  • Ethyl 2-(4-methylphenoxy)acetate (C₁₁H₁₄O₃)

  • Hydrazine hydrate (N₂H₄·H₂O, 99%)

  • Ethanol (C₂H₅OH), absolute

  • Distilled water

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

Two alternative protocols are presented based on literature findings, one involving heating and the other conducted at room temperature.

Protocol 1: Synthesis with Heating [1]

  • Reaction Setup: In a 50 mL round-bottom flask, combine ethyl(4-methylphenoxy)acetate (1.94 g, 0.01 mol) and absolute ethanol (15 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (99%, 1.0 mL, 0.02 mol).

  • Reaction: Heat the reaction mixture on a water bath under reflux for 6 hours.

  • Work-up: After the reaction is complete, remove the excess ethanol by distillation.

  • Crystallization: Allow the reaction mixture to cool to room temperature. Colorless, needle-shaped crystals of this compound will separate out.

  • Isolation and Purification: Collect the crystals by filtration using a Büchner funnel. Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals in a desiccator.

  • Characterization: Determine the yield and melting point of the final product.

Protocol 2: Synthesis at Room Temperature [2][3][4]

  • Reaction Setup: Dissolve methyl (4-methylphenyl)acetate (2 g, 12.18 mmol) in methanol (20 mL) in a suitable flask.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (2 mL) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Work-up: After completion, remove the methanol under vacuum.

  • Precipitation: Add water to the residue to precipitate the solid product.

  • Isolation: Filter the precipitated solid and dry it thoroughly. For single crystal growth, the product can be recrystallized from a methanol:water (2:1) mixture by slow evaporation.[2][3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on Protocol 1.

ParameterValueReference
Reactants
Ethyl 2-(4-methylphenoxy)acetate1.94 g (0.01 mol)[1]
Hydrazine Hydrate (99%)1.0 mL (approx. 1.03 g, 0.02 mol)[1]
Solvent
Ethanol15 mL[1]
Reaction Conditions
TemperatureReflux (Water Bath)[1]
Time6 hours[1]
Product
This compound
Theoretical Yield1.80 g
Actual Yield1.2 g[1]
Percentage Yield67.0%[1]
Melting Point138-140 °C (411-413 K)[1]
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.21 g/mol

Note: The second protocol reports a yield of 91% and a melting point of 153-155 °C (426-428 K) starting from the methyl ester.[2][3][4]

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethanol and Methanol are flammable liquids. Keep away from open flames and ignition sources.

  • Conduct all steps of the experiment in a well-ventilated area.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start Combine Ethyl 2-(4-methylphenoxy)acetate and Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 6 hours add_hydrazine->reflux distill Remove Ethanol by Distillation reflux->distill cool Cool to Room Temperature distill->cool filter Filter Crystals cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure this compound recrystallize->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-(4-Methylphenoxy)acetohydrazide as a versatile precursor. The methodologies outlined below are foundational for the development of novel chemical entities with potential therapeutic applications.

Synthesis of the Precursor: this compound

The starting material, this compound, is a crucial building block for the subsequent synthesis of target heterocycles. Its preparation is a straightforward process involving the hydrazinolysis of the corresponding ester.

Experimental Protocol:

A mixture of ethyl 2-(4-methylphenoxy)acetate (0.01 mol) and hydrazine hydrate (0.02 mol) in 20 mL of absolute ethanol is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess solvent is removed by distillation. The reaction mixture is then cooled, and the resulting solid precipitate is collected by filtration. The crude product is purified by recrystallization from ethanol to afford this compound.

CompoundMolecular FormulaYield (%)Melting Point (°C)
This compoundC₉H₁₂N₂O₂85-95138-140

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocyclic compounds known for their diverse biological activities. A common and efficient method for their synthesis from this compound involves a one-pot reaction with carbon disulfide in an alkaline medium.

Experimental Protocol: Synthesis of 5-((4-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

To a solution of potassium hydroxide (0.015 mol) in absolute ethanol (50 mL), this compound (0.01 mol) is added with stirring. After the hydrazide dissolves, carbon disulfide (0.015 mol) is added portion-wise while maintaining the temperature below 30°C. The reaction mixture is then stirred at room temperature for 12-16 hours. The precipitated potassium salt is filtered, washed with dry ether, and then dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from ethanol to yield 5-((4-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol.

CompoundMolecular FormulaYield (%)Melting Point (°C)
5-((4-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiolC₁₀H₁₀N₂O₂S75-85155-157

G A This compound B CS2, KOH, EtOH A->B C 5-((4-methylphenoxy)methyl)- 1,3,4-oxadiazole-2-thiol B->C

Caption: Synthesis of 1,3,4-oxadiazole derivative.

Synthesis of 1,2,4-Triazole Derivatives

Building upon the synthesized oxadiazole, 1,2,4-triazoles can be readily prepared. This transformation involves the reaction of the oxadiazole intermediate with hydrazine hydrate.

Experimental Protocol: Synthesis of 4-Amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol

A mixture of 5-((4-methylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in absolute ethanol (30 mL) for 8-10 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to give 4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol.

CompoundMolecular FormulaYield (%)Melting Point (°C)
4-Amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiolC₁₀H₁₂N₄OS80-90188-190

G A 5-((4-methylphenoxy)methyl)- 1,3,4-oxadiazole-2-thiol B NH2NH2·H2O, EtOH, Reflux A->B C 4-Amino-5-((4-methylphenoxy)methyl)- 4H-1,2,4-triazole-3-thiol B->C

Caption: Synthesis of 1,2,4-triazole derivative.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of N-heterocycles that can be synthesized from hydrazide precursors. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole Derivatives

To a solution of this compound (0.01 mol) in glacial acetic acid (20 mL), an appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, 0.01 mol) is added. The reaction mixture is refluxed for 6-8 hours. After cooling, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the corresponding pyrazole derivative.

Note: The specific pyrazole product will depend on the 1,3-dicarbonyl compound used. The yield and melting point will vary accordingly.

Reagent 1Reagent 2Product Class
This compound1,3-Dicarbonyl CompoundPyrazole Derivative

G A This compound B 1,3-Dicarbonyl Compound, Glacial Acetic Acid, Reflux A->B C Pyrazole Derivative B->C

Caption: General synthesis of pyrazole derivatives.

Biological Significance

Derivatives of 1,3,4-oxadiazoles and 1,2,4-triazoles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesized compounds from this compound serve as valuable scaffolds for further derivatization and biological screening in drug discovery programs. Several studies have reported that heterocyclic compounds derived from similar hydrazides show promising antimicrobial activity against various bacterial and fungal strains.[1][2][3][4][5]

Workflow for Heterocyclic Compound Synthesis

The overall workflow for the synthesis of the target heterocyclic compounds from the starting material is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Heterocycle Synthesis start Ethyl 2-(4-methylphenoxy)acetate + Hydrazine Hydrate precursor This compound start->precursor Reflux in EtOH oxadiazole 1,3,4-Oxadiazole Derivative precursor->oxadiazole + CS2/KOH pyrazole Pyrazole Derivative precursor->pyrazole + 1,3-Dicarbonyl triazole 1,2,4-Triazole Derivative oxadiazole->triazole + NH2NH2·H2O

Caption: Overall synthetic workflow.

References

Application Notes and Protocols: Synthesis of Schiff Base Derivatives from 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel Schiff base derivatives synthesized from 2-(4-Methylphenoxy)acetohydrazide. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group and are widely investigated in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This document outlines the synthetic protocols, potential biological applications, and includes quantitative data from analogous compounds to guide further research and development.

Introduction

Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are important intermediates in organic synthesis and are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antioxidant activities.[1][2] The derivatization of hydrazides, such as this compound, into Schiff bases introduces the pharmacologically significant azomethine moiety, which can enhance the biological activity of the parent molecule. These derivatives have shown promise as potent enzyme inhibitors and are being explored for various therapeutic applications.[3][4]

Potential Applications

Schiff base derivatives of phenoxyacetohydrazides have demonstrated significant biological activities. While specific data for derivatives of this compound is an area for active research, analogous compounds have shown potent inhibitory activity against enzymes like β-glucuronidase.[3][4] This enzyme is involved in the pathophysiology of various diseases, and its inhibition is a key target in drug discovery. The broad biological activities of Schiff bases suggest potential applications in:

  • Anticancer research: As inhibitors of enzymes involved in cell proliferation.

  • Antibacterial and antifungal drug development: Due to their antimicrobial properties.

  • Anti-inflammatory therapies: By targeting inflammatory pathways.

  • Antioxidant development: For mitigating oxidative stress-related conditions.

Experimental Protocols

This section details the protocols for the synthesis of the precursor, this compound, and its subsequent conversion to Schiff base derivatives.

Synthesis of this compound

The synthesis of the hydrazide precursor involves a two-step process starting from 4-methylphenol.

Step 1: Synthesis of Ethyl 2-(4-methylphenoxy)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenol (1 equivalent) in anhydrous acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure ethyl 2-(4-methylphenoxy)acetate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized ethyl 2-(4-methylphenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (3 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Purification: Filter the solid, wash with cold ethanol, and dry to obtain pure this compound. The product can be further purified by recrystallization from ethanol.

General Protocol for the Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases from this compound is achieved through a condensation reaction with various aromatic aldehydes or ketones.[3][4]

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1 mmol) in 25 mL of methanol.

  • Addition of Carbonyl Compound: To this solution, add the desired substituted aromatic aldehyde or ketone (1 mmol).

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath. The resulting solid precipitate is the Schiff base derivative. Filter the product, wash with cold methanol, and dry. The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to afford the pure Schiff base derivative in good yields (typically 80-90%).[4]

Synthesis Workflow

The overall synthetic scheme is depicted in the following workflow diagram.

Synthesis_Workflow A 4-Methylphenol C Ethyl 2-(4-methylphenoxy)acetate A->C Reflux B Ethyl Chloroacetate + K2CO3, Acetone B->C E This compound C->E Reflux D Hydrazine Hydrate Ethanol D->E G Schiff Base Derivative E->G Reflux F Substituted Aldehyde/Ketone Methanol, Acetic Acid (cat.) F->G

Caption: Synthetic pathway for Schiff base derivatives.

Quantitative Data: Biological Activity of Analogous Schiff Bases

The following table summarizes the in vitro β-glucuronidase inhibitory activity of a series of Schiff bases derived from the structurally related 2-(4-chloro-2-methylphenoxy)acetohydrazide. This data provides a strong rationale for the synthesis and evaluation of Schiff bases derived from this compound as potential enzyme inhibitors.

Compound IDSubstituent on AldehydeIC₅₀ (µM) ± SEM
1 4-Trifluoromethylphenyl9.20 ± 0.32
5 2-Nitrophenyl9.47 ± 0.16
7 4-Chlorophenyl14.7 ± 0.19
8 2-Chlorophenyl15.4 ± 1.56
11 3-Bromophenyl19.6 ± 0.62
15 4-Methylphenyl12.0 ± 0.16
21 1-Naphthyl13.7 ± 0.40
22 2-Naphthyl22.0 ± 0.14
Standard D-Saccharic acid 1,4-lactone48.4 ± 1.25
Data sourced from[3][4]

The significantly lower IC₅₀ values of the synthesized Schiff bases compared to the standard inhibitor highlight the potential of this class of compounds for further development.

Logical Relationship of Synthesis and Evaluation

The logical flow from synthesis to biological evaluation is crucial for the efficient discovery of lead compounds.

Logical_Flow Start Conceptualization (Target: this compound derivatives) Synth_Precursor Synthesis of This compound Start->Synth_Precursor Synth_Derivs Synthesis of Schiff Base Derivatives Library Synth_Precursor->Synth_Derivs Purification Purification and Characterization (NMR, MS, etc.) Synth_Derivs->Purification Bio_Screening Biological Screening (e.g., Enzyme Inhibition Assays) Purification->Bio_Screening Data_Analysis Data Analysis (IC50 Determination, SAR Studies) Bio_Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Drug discovery workflow.

Conclusion

The synthesis of Schiff base derivatives from this compound represents a promising avenue for the discovery of novel bioactive compounds. The straightforward and efficient synthetic protocols, coupled with the demonstrated potent biological activities of analogous compounds, provide a solid foundation for further research in medicinal chemistry and drug development. The provided protocols and data serve as a valuable resource for scientists engaged in the exploration of new therapeutic agents.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 2-(4-Methylphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the screening of 2-(4-Methylphenoxy)acetohydrazide derivatives for their antimicrobial properties. This document outlines the synthesis of the parent compound, general protocols for antimicrobial susceptibility testing, and a summary of expected antimicrobial activity based on related hydrazide structures.

Introduction

Hydrazide-hydrazone derivatives are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimicrobial, antitubercular, antifungal, and anti-inflammatory properties. The core structure of these molecules, featuring an azomethine group (–NH–N=CH–), is crucial for their biological function. The synthesis of various derivatives allows for the fine-tuning of their therapeutic effects. This document focuses on derivatives of this compound, providing protocols for their synthesis and evaluation as potential antimicrobial agents.

Synthesis of this compound

The synthesis of the core compound, this compound, is a crucial first step. This is typically achieved through the hydrazinolysis of the corresponding ester.

Protocol for Synthesis:

  • Esterification: React 4-methylphenol with ethyl chloroacetate in the presence of a suitable base (e.g., potassium carbonate) in an anhydrous solvent (e.g., acetone) to yield ethyl (4-methylphenoxy)acetate.

  • Hydrazinolysis: Reflux the resulting ethyl (4-methylphenoxy)acetate with hydrazine hydrate in ethanol.

  • Isolation: Upon cooling, the this compound product will precipitate.

  • Purification: The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to obtain colorless needle-shaped crystals.[1]

Antimicrobial Activity Screening Protocols

The antimicrobial activity of the synthesized this compound derivatives can be assessed using various methods. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standard and quantitative approach.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Gentamicin for bacteria, Nystatin for fungi) as positive controls

  • Microbial cultures (bacterial and fungal strains)

  • Spectrophotometer or plate reader (optional, for quantitative measurement)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Control Wells:

    • Positive Control: Broth + inoculum + standard antibiotic.

    • Growth Control: Broth + inoculum + solvent (used to dissolve the compound).

    • Sterility Control: Broth only.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 3-5 days for fungi).[2]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The following tables summarize the antimicrobial activity of various hydrazide derivatives against a selection of Gram-positive and Gram-negative bacteria, and fungal strains. While specific data for this compound derivatives is limited in the public domain, the data presented for structurally related compounds provides a strong indication of their potential activity.

Table 1: Antibacterial Activity of Hydrazide-Hydrazone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Derivative A 3264128>256[3]
Derivative B 163264128[3]
Derivative C 8163264[3]
Gentamicin (Control) 0.5124

Table 2: Antifungal Activity of Hydrazide-Hydrazone Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Derivative D 64128[4]
Derivative E 3264[4]
Derivative F 1632[4]
Nystatin (Control) 12

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start Start: 4-Methylphenol & Ethyl Chloroacetate esterification Esterification start->esterification hydrazinolysis Hydrazinolysis with Hydrazine Hydrate esterification->hydrazinolysis hydrazide This compound hydrazinolysis->hydrazide condensation Condensation with Aldehydes/Ketones hydrazide->condensation derivatives Hydrazone Derivatives condensation->derivatives purification Purification & Characterization derivatives->purification mic_setup MIC Assay Setup (96-well plate) purification->mic_setup serial_dilution Serial Dilution of Derivatives mic_setup->serial_dilution inoculation Inoculation with Microbial Strains serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results mic_determination MIC Value Determination read_results->mic_determination

Caption: Workflow for Synthesis and Antimicrobial Screening.

Potential Mechanism of Action

Hydrazide derivatives can exert their antimicrobial effects through various mechanisms. One of the well-documented mechanisms, particularly for antitubercular hydrazides like isoniazid, is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Other potential mechanisms include the inhibition of DNA gyrase and the disruption of cell membrane integrity.[2]

The following diagram illustrates a generalized pathway of antimicrobial action.

G cluster_targets Potential Targets Hydrazide Hydrazide Derivative Target Bacterial Cell Target Hydrazide->Target Binds to Inhibition Inhibition of Cellular Process Target->Inhibition Leads to MycolicAcid Mycolic Acid Synthesis DNAGyrase DNA Gyrase CellMembrane Cell Membrane Death Bacterial Cell Death Inhibition->Death Results in

References

Application Notes and Protocols for In Vitro Anticancer Assays of 2-(4-Methylphenoxy)acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro anticancer assays on 2-(4-methylphenoxy)acetohydrazide and its derivatives. The information is curated for professionals in cancer research and drug development to facilitate the evaluation of this class of compounds as potential therapeutic agents.

Introduction

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer properties. The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined below provide a framework for the initial in vitro screening and mechanistic evaluation of these compounds.

Data Presentation: Cytotoxicity of 2-Phenoxyacetohydrazide Derivatives

While specific anticancer data for the parent compound this compound is not extensively available in the public domain, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various related phenoxyacetohydrazide and acetamide derivatives against a panel of human cancer cell lines. This data provides a baseline for understanding the potential efficacy and for selecting appropriate cell lines and concentration ranges for screening new analogs.

Compound Derivative TypeCancer Cell LineIC50 (µM)Reference Compound
N'-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazideA549 (Lung)Not specified, but showed excellent activity5-FU, SU11248
N'-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazideMDA-MB-231 (Breast)Not specified, but showed excellent activity5-FU, SU11248
N'-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazideA375 (Melanoma)Not specified, but showed excellent activity5-FU, SU11248
N'-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazideHCT116 (Colon)Not specified, but showed excellent activity5-FU, SU11248
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)Not specified, but showed activityNot specified
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideSK-N-SH (Neuroblastoma)Not specified, but showed activityNot specified
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivativesMCF-7 (Breast)Not specified, but showed activityNot specified
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivativesSK-N-SH (Neuroblastoma)Not specified, but showed activityNot specified

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[1] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serially diluted compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry seed_cells Seed cells in 6-well plates treat_compound Treat with compound seed_cells->treat_compound collect_cells Collect adherent and floating cells treat_compound->collect_cells wash_pbs Wash with cold PBS collect_cells->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_annexin_pi Add Annexin V-FITC and PI resuspend_buffer->add_annexin_pi incubate_15min Incubate for 15 min in dark add_annexin_pi->incubate_15min add_buffer_final Add 1X Binding Buffer incubate_15min->add_buffer_final analyze_flow Analyze by flow cytometer add_buffer_final->analyze_flow quantify_apoptosis Quantify apoptotic cell populations analyze_flow->quantify_apoptosis Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation and Treatment cluster_fixation Harvesting and Fixation cluster_staining Staining cluster_analysis Flow Cytometry seed_cells Seed cells in 60mm dishes treat_compound Treat with compound seed_cells->treat_compound harvest_cells Harvest cells treat_compound->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs fix_ethanol Fix in cold 70% ethanol wash_pbs->fix_ethanol wash_fixed_cells Wash fixed cells with PBS fix_ethanol->wash_fixed_cells resuspend_pi Resuspend in PI/RNase A solution wash_fixed_cells->resuspend_pi incubate_30min Incubate for 30 min in dark resuspend_pi->incubate_30min analyze_flow Analyze by flow cytometer incubate_30min->analyze_flow quantify_phases Quantify cell cycle phases analyze_flow->quantify_phases Apoptosis_Signaling_Pathway compound This compound Compound dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 Activation (Initiator Caspase) casp9->apoptosome casp3 Caspase-3 Activation (Executioner Caspase) apoptosis Apoptosis casp3->apoptosis apoptosome->casp3

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental evaluation of the anti-inflammatory properties of hydrazide and its derivatives. It includes protocols for key in-vitro and in-vivo assays, data presentation guidelines, and visualizations of relevant signaling pathways.

Introduction

Hydrazides and their derivatives represent a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects. Their therapeutic potential stems from their ability to interact with various biological targets involved in the inflammatory cascade.[1][2] This document outlines a comprehensive experimental setup to systematically evaluate and characterize the anti-inflammatory profile of novel hydrazide-based compounds.

Key Inflammatory Signaling Pathways

The anti-inflammatory activity of hydrazides can be mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[4][5]

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of extracellular stimuli, including inflammatory mediators.[6][7] This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.[7][8]

Below are diagrams illustrating these pathways, which can be targeted by hydrazide compounds.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylation Ubiquitination_Degradation Ubiquitination & Proteasomal Degradation IκBα->Ubiquitination_Degradation NF_κB NF-κB (p50/p65) NF_κB_IκBα_Complex NF-κB-IκBα Complex (Inactive) NF_κB_Active Active NF-κB Ubiquitination_Degradation->NF_κB_Active Release Nucleus Nucleus NF_κB_Active->Nucleus Inflammatory_Gene_Expression Inflammatory Gene Expression (Cytokines, Chemokines) Nucleus->Inflammatory_Gene_Expression Transcription

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, RAF) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Gene Expression

Caption: MAPK Signaling Pathway in Inflammation.

Experimental Workflow

A systematic evaluation of the anti-inflammatory properties of hydrazides involves a multi-step process, starting from in-vitro screening to in-vivo validation.

Experimental_Workflow Start Start: Hydrazide Compound Synthesis In_Vitro_Screening In-Vitro Screening COX/LOX Inhibition Nitric Oxide Synthase Inhibition Cytokine Expression Analysis Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action NF-κB Pathway Analysis MAPK Pathway Analysis In_Vitro_Screening->Mechanism_of_Action Active Compounds In_Vivo_Validation In-Vivo Validation Carrageenan-Induced Paw Edema Mechanism_of_Action->In_Vivo_Validation Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo_Validation->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: Experimental Workflow for Evaluation.

In-Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for assessing acute inflammation.[2][9]

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into groups (n=6):

    • Control group (vehicle).

    • Standard drug group (e.g., Diclofenac sodium, 10 mg/kg).

    • Test groups (hydrazide derivatives at different doses, e.g., 10, 20, 40 mg/kg).

  • Administration: The test compounds, standard drug, or vehicle are administered intraperitoneally or orally.

  • Induction of Edema: After 1 hour of administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibition of Edema at 4h
Control (Vehicle) -0.85 ± 0.05-
Diclofenac Sodium 100.32 ± 0.0362.35
Hydrazide Compound X 100.68 ± 0.0420.00
Hydrazide Compound X 200.51 ± 0.0340.00
Hydrazide Compound X 400.40 ± 0.0252.94
Hydrazide Compound Y 200.55 ± 0.0435.29
Statistically significant difference from the control group (p < 0.05).

In-Vitro Anti-inflammatory Assays

Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These assays help to determine if the anti-inflammatory effect of the hydrazide is mediated through the inhibition of prostaglandin and leukotriene synthesis.[10][11]

Protocol (using commercially available kits):

  • Enzyme Preparation: Recombinant human COX-1, COX-2, or 5-LOX enzymes are used.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains the enzyme, arachidonic acid (substrate), and the test hydrazide compound at various concentrations.

    • The reaction is incubated at 37°C for a specified time.

    • The product formation (e.g., Prostaglandin H2 for COX, leukotrienes for 5-LOX) is measured using a suitable detection method (e.g., colorimetric, fluorometric).

  • Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib (Standard) 8.70.98>1008.88
Zileuton (Standard) >100>1002.43-
Hydrazide Compound A 5.640.671.928.41
Hydrazide Compound B 6.120.582.3110.55
Nitric Oxide (NO) Synthase Inhibition Assay

This assay assesses the ability of hydrazides to inhibit the production of nitric oxide, a key inflammatory mediator.[12]

Protocol (Griess Assay in LPS-stimulated RAW 264.7 macrophages):

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of the hydrazide compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Data Presentation:

CompoundConcentration (µM)Nitrite Concentration (µM) ± SEM% NO Inhibition
Control (Untreated) -2.1 ± 0.2-
LPS (1 µg/mL) -35.8 ± 1.5-
L-NAME (Standard) 1008.5 ± 0.776.2
Hydrazide Compound C 1025.3 ± 1.129.3
Hydrazide Compound C 5015.1 ± 0.957.8
Hydrazide Compound C 1009.2 ± 0.674.3
Statistically significant difference from the LPS-treated group (p < 0.05).
Cytokine Expression Analysis

This involves measuring the effect of hydrazides on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated immune cells.[13][14]

Protocol (ELISA):

  • Cell Culture and Treatment: Similar to the NO synthase inhibition assay, cells (e.g., RAW 264.7 or human peripheral blood mononuclear cells) are treated with hydrazide compounds and stimulated with LPS.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL) ± SEMIL-6 (pg/mL) ± SEM
Control (Untreated) 50 ± 525 ± 3
LPS (1 µg/mL) 2500 ± 1501800 ± 120
Dexamethasone (Standard) 800 ± 70600 ± 50
Hydrazide Compound D (50 µM) 1200 ± 100950 ± 80
Statistically significant difference from the LPS-treated group (p < 0.05).

Conclusion

The experimental setup described in these application notes provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of novel hydrazide compounds. By combining in-vivo and in-vitro assays, researchers can effectively identify promising candidates, elucidate their mechanisms of action, and guide further drug development efforts. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different studies.

References

Application Notes and Protocols for 2-(4-Methylphenoxy)acetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2-(4-Methylphenoxy)acetohydrazide and its derivatives. The information is intended to guide researchers in exploring this chemical scaffold for the development of novel therapeutic agents.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The core structure, consisting of a p-methylphenoxy group linked to an acetohydrazide moiety, provides a foundation for the development of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. This document outlines the synthetic protocols, summarizes the quantitative biological data of its derivatives, and details the experimental procedures for their evaluation.

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound, via hydrazinolysis of the corresponding ester.

Materials:

  • Ethyl 2-(4-methylphenoxy)acetate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Water bath

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine ethyl 2-(4-methylphenoxy)acetate (0.01 mol, 1.94 g) and hydrazine hydrate (0.02 mol, 99%).

  • Add ethanol (15 ml) to the mixture.

  • Heat the reaction mixture on a water bath for 6 hours.

  • After the reaction is complete, remove the excess ethanol by distillation.

  • Allow the mixture to cool to room temperature. Colorless, needle-shaped crystals of this compound will begin to separate.

  • Collect the crystals by filtration.

  • Recrystallize the product from ethanol to obtain pure this compound.[1]

Expected Yield: Approximately 67.0% (1.2 g).[1] Melting Point: 411-413 K.[1]

Protocol 2: General Synthesis of this compound Derivatives (Schiff Bases)

This protocol provides a general method for synthesizing Schiff base derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 mmol) in ethanol.

  • Add the desired substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, allowing the Schiff base derivative to precipitate.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

G cluster_synthesis Synthesis Workflow Start Start Ester Ethyl 2-(4-methylphenoxy)acetate Hydrazide This compound Aldehyde Aromatic Aldehyde Schiff_Base Schiff Base Derivative

Biological Activities of Derivatives

While specific biological activity data for the parent compound, this compound, is not extensively reported in the literature, numerous studies have demonstrated the potent and diverse biological activities of its derivatives.

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis through the disruption of cellular signaling pathways.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N'-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazideA549, MDA-MB-231, A375, HCT116Good Activity[3]
N'-(2,4-dihydroxybenzylidene)-2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl) acetohydrazideA549, MDA-MB-231, A375, HCT116Good Activity[3]
2-(2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N'-(2,4-dihydroxybenzylidene)acetohydrazideA549, MDA-MB-231, A375, HCT116Excellent Activity[3]
Antimicrobial Activity

Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Certain Schiff base derivatives of a related compound, 2-(4-chloro-2-methylphenoxy)acetohydrazide, have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in the development of colon cancer.

Compound/DerivativeTarget EnzymeIC50 (µM)
2-(4-Chloro-2-methylphenoxy)-N'-[(3-(2-methoxyphenyl)-2-propenylidene]acetohydrazideβ-Glucuronidase9.20 ± 0.32
2-(4-Chloro-2-methylphenoxy)-N'-[(2-nitrophenyl)methylidene]acetohydrazideβ-Glucuronidase9.47 ± 0.16
2-(4-Chloro-2-methylphenoxy)-N'-[-(4-chlorophenyl)methylidene]acetohydrazideβ-Glucuronidase14.7 ± 0.19
2-(4-Chloro-2-methylphenoxy)-N'-[-(2,3-dihydroxyphenyl)methylidene]acetohydrazideβ-Glucuronidase12.0 ± 0.16
Standard: D-saccharic acid-1,4-lactoneβ-Glucuronidase48.4 ± 1.25

Computational studies have suggested that certain phenoxyacetohydrazide derivatives may exhibit anti-inflammatory and anti-angiogenic effects by targeting key enzymes and growth factors. One such derivative showed strong binding affinities for vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) in silico.[4][5] This suggests a potential mechanism of action involving the inhibition of these pathways, which are critical for inflammation and the formation of new blood vessels that support tumor growth.[2][4]

G cluster_pathway Potential Signaling Pathways (based on in silico data) Compound Phenoxyacetohydrazide Derivative VEGF VEGF COX1 COX-1 COX2 COX-2 Angiogenesis Angiogenesis Inflammation Inflammation

Experimental Protocols for Biological Assays

Protocol 3: MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HCT116)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow Cell_Seeding Seed Cells Treatment Treat with Compound Incubation Incubate MTT_Addition Add MTT Formazan_Solubilization Dissolve Formazan Absorbance_Reading Read Absorbance IC50_Calculation Calculate IC50

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (Gram-positive and Gram-negative)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplates

  • Test compounds

  • Reference antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare serial dilutions of the test compounds in the wells of a 96-well microplate containing broth.

  • Prepare a standardized inoculum of the bacterial strain.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 5: β-Glucuronidase Inhibition Assay

This protocol details an in vitro assay to measure the inhibitory effect of compounds on β-glucuronidase activity.

Materials:

  • β-Glucuronidase enzyme

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Acetate buffer (0.1 M)

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound solution, acetate buffer, and β-glucuronidase enzyme solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with significant potential in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and enzyme-inhibitory effects. The protocols and data presented herein provide a foundation for further research and development of this chemical class into new therapeutic agents. Future studies should focus on elucidating the specific mechanisms of action and structure-activity relationships to optimize the therapeutic potential of these compounds.

References

Application Notes and Protocols: Developing Novel Enzyme Inhibitors from Phenoxyacetohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of novel enzyme inhibitors based on the phenoxyacetohydrazide scaffold. This chemical class has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial effects.[1][2][3] These notes offer detailed experimental protocols, data presentation for structure-activity relationship (SAR) analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Phenoxyacetohydrazide Scaffolds

Phenoxyacetohydrazide derivatives serve as a promising foundation for the design of new therapeutic agents. Their core structure allows for diverse chemical modifications, enabling the fine-tuning of their biological activity against various enzymatic targets.[4] Recent studies have highlighted their potential to inhibit key enzymes such as cyclooxygenases (COX-1 and COX-2), vascular endothelial growth factor (VEGF), urease, and β-glucuronidase.[2][5][6] The hydrazone linkage in many of these derivatives is a key pharmacophoric feature contributing to their inhibitory potential.[6]

Key Enzymatic Targets and Biological Activities

Phenoxyacetohydrazide derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.

  • Anti-inflammatory and Anti-angiogenic Activity: Certain derivatives have shown potent inhibition of COX-1, COX-2, and VEGF.[2][7] This dual-action mechanism makes them promising candidates for treating chronic inflammation and pathological angiogenesis.[2][7] For instance, morpholine-substituted phenoxyacetohydrazide derivatives have been investigated for these properties.[2]

  • Anticancer Activity: The inhibition of enzymes crucial for tumor growth and angiogenesis, such as VEGF, contributes to the anticancer potential of these compounds.[1][2] Some derivatives have been shown to induce apoptosis in cancer cells.[1]

  • Urease Inhibition: Several phenoxyacetohydrazide derivatives have been identified as effective urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.[5][8]

  • β-Glucuronidase Inhibition: Schiff base analogs of phenoxyacetohydrazide have exhibited significant inhibitory activity against β-glucuronidase, an enzyme whose elevated levels are associated with various diseases.[6]

  • Antimicrobial Effects: This class of compounds has also been reported to possess antimicrobial properties.[1]

Data Presentation: Structure-Activity Relationships

The systematic evaluation of synthesized derivatives is crucial for understanding their structure-activity relationships (SAR). The following tables summarize quantitative data from recent studies, providing a clear comparison of the inhibitory activities of different phenoxyacetohydrazide analogs.

Table 1: Anti-inflammatory and Anti-angiogenic Activity of Morpholine-Substituted Phenoxyacetohydrazide Derivatives [4]

Compound IDPhenoxy Ring SubstitutionLinkerOther ModificationsIC50 (µg/mL) for HRBC Membrane Stabilization
6a4-ChloroAcetic acid4-Benzylmorpholine-2-carbonyl299
6b4-BromoAcetic acid4-Benzylmorpholine-2-carbonyl222
6c2-MethylAcetic acid4-Benzylmorpholine-2-carbonyl311
6d2,6-DimethylAcetic acid4-Benzylmorpholine-2-carbonyl199
6e4-FluoroButyric acid4-Benzylmorpholine-2-carbonyl155

Table 2: Molecular Docking Scores of Compound 6e against Key Enzymes [2][7]

Enzyme TargetDocking Score (kcal/mol)
VEGF-13.1622
COX-1-12.5301
COX-2-12.6705

Table 3: β-Glucuronidase Inhibitory Activity of Phenoxyacetohydrazide Schiff Bases [6]

Compound IDIC50 (µM)
19.20 ± 0.32
59.47 ± 0.16
714.7 ± 0.19
815.4 ± 1.56
1119.6 ± 0.62
1230.7 ± 1.49
1512.0 ± 0.16
2113.7 ± 0.40
2222.0 ± 0.14
D-saccharic acid-1,4-lactone (Standard)48.4 ± 1.25

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of phenoxyacetohydrazide-based enzyme inhibitors.

General Synthesis of Phenoxyacetohydrazide Derivatives

The synthesis of phenoxyacetohydrazide derivatives typically involves a two-step process as illustrated in the workflow diagram below.

Step 1: Synthesis of Phenoxyacetic Acid Ethyl Ester Derivatives [2]

  • Dissolve the substituted phenol (0.05 mol) in dry acetone (40 ml).

  • Add anhydrous potassium carbonate (0.075 mol) and the appropriate substituted ester (e.g., ethyl chloroacetate) (0.075 mol) to the mixture.

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the solvent by distillation.

  • Purify the resulting ester derivative.

Step 2: Synthesis of Phenoxyacetic Acid Hydrazide Derivatives [3]

  • Dissolve the synthesized ester analog (0.03 mol) in ethanol (20 ml).

  • Add hydrazine hydrate (0.045 mol) to the solution.

  • Stir the reaction mixture at room temperature for 7 hours, monitoring completion by TLC.[1]

  • Allow the mixture to stand overnight.[1]

  • Isolate and purify the phenoxyacetohydrazide product.

In Vitro Anti-inflammatory Assay: Human Red Blood Cell (HRBC) Membrane Stabilization

This assay assesses the ability of a compound to stabilize the red blood cell membrane, which is an indicator of anti-inflammatory activity.[2][3]

  • Prepare serial dilutions of the test compounds.

  • Prepare a suspension of human red blood cells.

  • Incubate the HRBC suspension with the test compounds at various concentrations.

  • Induce hemolysis using a hypotonic solution.

  • Centrifuge the samples and measure the absorbance of the supernatant to quantify hemoglobin release.

  • Calculate the percentage of membrane stabilization.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of hemolysis.[2]

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[1]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[1]

  • Add MTT solution to each well and incubate for an additional 4 hours.[1]

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

  • Prepare serial dilutions of the test compounds in the wells of a 96-well microplate.[1]

  • Prepare a standardized suspension of the bacterial strain.[1]

  • Add the bacterial suspension to each well containing the test compound.[1]

  • Incubate the plates at 37°C for 18-24 hours.[1]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be observed visually or by using a viability indicator.[1]

Enzyme Inhibition Assays

Specific protocols for enzyme inhibition assays will vary depending on the target enzyme. General steps include:

  • Prepare a reaction mixture containing the enzyme, buffer, and substrate.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction and monitor the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the percentage of inhibition and determine the IC50 value.

For example, in a myeloperoxidase (MPO) activity assay, enzyme activity can be determined spectrophotometrically by measuring absorbance at 630 nm using a plate reader.[2][3]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the development of phenoxyacetohydrazide-based enzyme inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis phenol Substituted Phenol ester_product Phenoxyacetic Acid Ethyl Ester phenol->ester_product Acetone, Reflux ester Substituted Ester ester->ester_product K2CO3 Anhydrous K2CO3 K2CO3->ester_product hydrazide_product Phenoxyacetohydrazide Derivative ester_product->hydrazide_product Ethanol, RT hydrazine Hydrazine Hydrate hydrazine->hydrazide_product in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) hydrazide_product->in_vitro docking Molecular Docking hydrazide_product->docking in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vitro->sar docking->sar lead_opt Lead Optimization sar->lead_opt G Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Inflammation Inflammation Prostaglandins_COX2->Inflammation VEGF_ligand VEGF VEGFR VEGF Receptor VEGF_ligand->VEGFR Signaling_Cascade Signaling Cascade VEGFR->Signaling_Cascade Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Inhibitor Phenoxyacetohydrazide Inhibitor Inhibitor->COX1 Inhibitor->COX2 Inhibitor->VEGFR Blocks VEGF binding

References

Application Notes and Protocols for Testing the Biological Activity of Synthesized Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazone derivatives are a versatile class of compounds recognized for their wide range of biological activities, making them promising candidates in drug discovery.[1][2][3][4][5][6] This document provides detailed protocols for evaluating the antimicrobial, anticancer, antioxidant, and anti-inflammatory properties of newly synthesized hydrazone derivatives. Additionally, it outlines in silico methods for predicting their pharmacokinetic properties and binding interactions with biological targets.

Antimicrobial Activity

The evaluation of antimicrobial activity is crucial for identifying new agents to combat infectious diseases. The following protocols are fundamental for screening and quantifying the antimicrobial efficacy of hydrazone derivatives.[1]

Agar Disk Diffusion Method (Qualitative Screening)

This method provides a preliminary qualitative assessment of antimicrobial activity.[1] It is based on the principle of a compound diffusing from a saturated paper disk into an agar medium inoculated with a test microorganism.[1][7]

Experimental Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.[1]

  • Inoculation: Aseptically swab a standardized microbial suspension (0.5 McFarland turbidity) evenly across the entire surface of the agar plate.[1]

  • Disc Application: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface.[1]

  • Compound Application: Pipette a defined volume (e.g., 10 µL) of the hydrazone derivative solution (e.g., 10 mg/mL in a suitable solvent like DMSO) onto a disc. Apply the same volume of solvent to a negative control disc. Place a standard antibiotic disc as a positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi).[1]

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 48 hours for fungi.[8][9]

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone indicates greater antimicrobial activity.[1]

Microbroth Dilution Method (Quantitative Analysis - MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][10]

Experimental Protocol:

  • Serial Dilution: In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the hydrazone derivative in the appropriate broth (Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi). The concentration range can typically be from 512 µg/mL to 2 µg/mL.[1][8][9]

  • Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 10^5 cfu/mL.[9]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).[1]

  • Incubation: Incubate the plates under the same conditions as the disk diffusion method.[8][9]

  • MIC Determination: The MIC is the lowest concentration at which no visible turbidity is observed. This can be assessed visually or by using a microplate reader.[1][10]

Data Presentation:

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Hydrazone AS. aureus6415
Hydrazone AE. coli12810
Hydrazone BS. aureus3218
Hydrazone BE. coli6413
AmpicillinS. aureus225
AmpicillinE. coli422

Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[11][12]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.[11][12]

  • Compound Treatment: Treat the cells with various concentrations of the hydrazone derivatives and incubate for 24-72 hours.[11]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[11][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation:

CompoundCell LineIC50 (µM)
Hydrazone CMCF-715.2 ± 1.3
Hydrazone CHepG225.8 ± 2.1
DoxorubicinMCF-71.2 ± 0.2
DoxorubicinHepG22.5 ± 0.4

Antioxidant Activity

The DPPH and ABTS radical scavenging assays are commonly used to evaluate the antioxidant potential of chemical compounds.[13][14]

DPPH Radical Scavenging Assay

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of the hydrazone derivative and a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[13]

  • Reaction Mixture: Mix 0.7 mL of the DPPH solution with 0.7 mL of various concentrations of the compound solution.[13]

  • Incubation: Incubate the mixture in the dark for 30 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or quercetin can be used as a standard.[13][14]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS Radical Scavenging Assay

Experimental Protocol:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Mix 0.9 mL of the ABTS•+ solution with 0.1 mL of various concentrations of the compound solution.[13]

  • Incubation: Incubate the mixture in the dark for 60 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 745 nm.[13]

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Hydrazone D12.5 ± 0.98.3 ± 0.5
Hydrazone E21.3 ± 1.515.7 ± 1.1
Ascorbic Acid5.2 ± 0.43.1 ± 0.2

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazone derivatives can be assessed using both in vitro and in vivo methods.

In Vitro: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This method assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[15][16]

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound and a 1% aqueous solution of bovine serum albumin. Adjust the pH to 7.4.[15]

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity at 660 nm. Diclofenac sodium can be used as a standard drug.[15]

  • Calculation: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.[15]

In Vivo: Carrageenan-Induced Rat Paw Edema

This is a widely used animal model to evaluate acute inflammation.[17][18][19]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize healthy Albino Wistar rats for a few days before the experiment.[17]

  • Compound Administration: Administer the hydrazone derivative or a standard drug (e.g., Indomethacin) intraperitoneally.[17]

  • Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw to induce edema.[17]

  • Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.[17]

  • Calculation: Calculate the percentage inhibition of edema.

Data Presentation:

CompoundBSA Denaturation IC50 (µg/mL)Paw Edema Inhibition (%) at 3h
Hydrazone F45.2 ± 3.155.3 ± 4.2
Hydrazone G62.8 ± 4.542.1 ± 3.5
Diclofenac Sodium36.6 ± 2.866.7 ± 5.1

In Silico Studies

Computational methods such as molecular docking and ADMET prediction are valuable tools in the early stages of drug discovery to predict the biological potential and pharmacokinetic properties of new compounds.[10][20]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][21]

Protocol Outline:

  • Ligand and Receptor Preparation: Prepare the 3D structures of the hydrazone derivatives (ligands) and the target protein (receptor).[7]

  • Docking Simulation: Use software like AutoDock to perform the docking simulation, which places the ligand into the active site of the receptor.[7]

  • Analysis: Analyze the docking results to determine the binding affinity (e.g., in kcal/mol) and visualize the interactions between the ligand and the receptor's amino acid residues.[10]

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to assess the drug-likeness of a compound.[20]

Protocol Outline:

  • Structure Input: Input the 2D or 3D structure of the hydrazone derivative into an ADMET prediction web server or software (e.g., SwissADME, admetSAR).[7][22]

  • Property Calculation: The software calculates various pharmacokinetic properties, such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity.[10]

  • Analysis: Analyze the predicted properties to assess the potential of the compound as a drug candidate.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_insilico In Silico Studies cluster_analysis Data Analysis & Lead Identification Synthesis Hydrazone Synthesis Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT) Characterization->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (BSA, Carrageenan) Characterization->Anti_inflammatory Docking Molecular Docking Characterization->Docking ADMET ADMET Prediction Characterization->ADMET Data_Analysis Data Analysis (IC50, MIC) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Docking->Data_Analysis ADMET->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID

Caption: General workflow for testing hydrazone derivatives.

Antimicrobial_Assay_Workflow start Synthesized Hydrazone Derivative qualitative Qualitative Screening (Agar Disk Diffusion) start->qualitative zone Measure Zone of Inhibition qualitative->zone quantitative Quantitative Analysis (Microbroth Dilution) mic Determine MIC quantitative->mic active Active zone->active inactive Inactive zone->inactive No Zone end Further Studies mic->end active->quantitative Anticancer_Signaling_Pathway Hydrazone Hydrazone Derivative Receptor Target Receptor (e.g., VEGFR-2) Hydrazone->Receptor Binds to Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Activates Inhibition Inhibition Receptor->Inhibition Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Activation Activation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methylphenoxy)acetohydrazide for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than the reported 67%. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common method for preparing hydrazides is the hydrazinolysis of the corresponding ester with hydrazine hydrate.[1] The primary areas to investigate are the quality of reagents, reaction conditions, and the work-up procedure. Incomplete reaction, side reactions, or loss of product during purification are typical culprits.

Q2: How does the quality of hydrazine hydrate affect the reaction?

A2: The purity and concentration of hydrazine hydrate are critical. It is a strong reducing agent and can decompose over time. Using old or improperly stored hydrazine hydrate can lead to lower concentrations and the presence of impurities, which will result in a lower yield. It is advisable to use a fresh bottle of high-purity (e.g., 99%) hydrazine hydrate. The reaction typically uses a molar excess of hydrazine hydrate to drive the reaction to completion.[1]

Q3: What is the optimal temperature and reaction time?

A3: The reaction is typically carried out by heating the mixture of ethyl(4-methylphenoxy)acetate and hydrazine hydrate in a solvent like ethanol on a water bath for about 6 hours.[1] Insufficient heating time or temperature can lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times might promote the formation of degradation products or byproducts. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: I am observing the formation of an unknown impurity. What could it be?

A4: A potential byproduct in hydrazide synthesis is the formation of N,N'-diacylhydrazines. This can occur if the starting ester is contaminated with the corresponding carboxylic acid or if the reaction conditions are not optimal. Ensure your starting material, ethyl(4-methylphenoxy)acetate, is pure.

Q5: My product does not crystallize upon cooling. What should I do?

A5: If the product does not crystallize readily, several techniques can be employed. First, ensure that the excess ethanol has been sufficiently removed by distillation.[1] If the product remains oily, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product (if available) can also initiate crystallization. In some cases, placing the solution in a refrigerator for an extended period may be necessary.[2] If these methods fail, a solvent-antisolvent recrystallization might be required.

Q6: What is the best way to purify the final product?

A6: The most common method for purifying this compound is recrystallization from ethanol.[1] This method is effective at removing unreacted starting materials and most byproducts. If significant impurities persist, column chromatography using silica gel could be an alternative, though it is a more complex procedure.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting MaterialEthyl(4-methylphenoxy)acetate[1]
ReagentHydrazine hydrate (99%)[1]
Molar Ratio (Ester:Hydrazine)1:2[1]
SolventEthanol[1]
Reaction Time6 hours[1]
TemperatureHeating on a water bath[1]
Reported Yield67.0%[1]
Melting Point411-413 K[1]

Table 2: Troubleshooting Guide for Low Yield

ObservationPotential CauseSuggested Action
Low conversion of starting materialInsufficient reaction time or temperature.Increase reaction time and monitor by TLC. Ensure adequate heating.
Low quality/concentration of hydrazine hydrate.Use a fresh, high-purity batch of hydrazine hydrate.
Formation of significant byproductsNon-optimal reaction conditions.Adhere strictly to the recommended temperature and reaction time.
Impure starting materials.Purify the starting ethyl(4-methylphenoxy)acetate.
Product loss during work-upIncomplete crystallization.Ensure sufficient removal of solvent before cooling. Try scratching or seeding.
Product is soluble in the recrystallization solvent.Minimize the amount of hot ethanol used for recrystallization and cool thoroughly.

Experimental Protocols

Synthesis of this compound [1]

  • Reaction Setup: In a round-bottom flask, combine ethyl(4-methylphenoxy)acetate (1.94 g, 0.01 mol) and hydrazine hydrate (99%, 0.02 mol).

  • Solvent Addition: Add 15 ml of ethanol to the reaction mixture.

  • Reflux: Heat the mixture on a water bath for 6 hours. The progress of the reaction can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, remove the excess ethanol by distillation.

  • Crystallization: Cool the remaining solution. Colorless, needle-shaped crystals of this compound should separate out.

  • Isolation: Collect the crystals by filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals and determine the yield and melting point. The expected yield is approximately 1.2 g (67.0%), with a melting point of 411-413 K.

Visualizations

SynthesisWorkflow A 1. Mix Reactants Ethyl(4-methylphenoxy)acetate + Hydrazine Hydrate + Ethanol B 2. Heat Reaction Water Bath, 6 hours A->B Reflux C 3. Remove Solvent Distillation B->C Reaction Complete D 4. Crystallize Product Cooling C->D E 5. Isolate Product Filtration D->E F 6. Purify Product Recrystallization from Ethanol E->F G 7. Final Product This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield start Low Yield Observed check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_reagents Verify Reagent Quality (esp. Hydrazine Hydrate) incomplete->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup solution Improved Yield check_reagents->solution optimize_conditions->solution crystallization_issue Crystallization Failure? check_workup->crystallization_issue purification_loss Loss during Recrystallization? check_workup->purification_loss improve_crystallization Improve Crystallization (Scratch, Seed, Cool) crystallization_issue->improve_crystallization optimize_recrystallization Optimize Recrystallization (Solvent Volume) purification_loss->optimize_recrystallization improve_crystallization->solution optimize_recrystallization->solution

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Technical Support Center: Purification of Crude 2-(4-Methylphenoxy)acetohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 2-(4-Methylphenoxy)acetohydrazide by recrystallization.

Data Presentation

While precise solubility data for this compound is not extensively published, the following table summarizes the expected solubility based on its chemical structure and data for analogous compounds. Ethanol is the most commonly cited solvent for its recrystallization.[1]

PropertyDataReference / Comment
IUPAC Name This compound-
Alternate Names p-Tolyloxy-acetic acid hydrazide[2][3][4]
CAS Number 36304-39-9[2][3][4]
Molecular Formula C₉H₁₂N₂O₂[1][2][3][4]
Molecular Weight 180.21 g/mol [1]
Melting Point 138-140 °C (411-413 K)[1]
Appearance Colorless needle-shaped crystals[1]
Solubility in Ethanol Soluble when hot, sparingly soluble when coldThis is the basis for successful recrystallization.[1]
Predicted Solubility Based on the polarity of the molecule and general solubility principles for hydrazides.
MethanolLikely soluble when hotA polar protic solvent, similar to ethanol.
IsopropanolLikely soluble when hotAnother polar protic solvent that could be a suitable alternative.
WaterSparingly soluble to insolubleCan potentially be used as an anti-solvent in a mixed solvent system with a more soluble solvent like ethanol.
Ethyl AcetateModerately solubleA polar aprotic solvent; may be a suitable recrystallization solvent.
AcetoneLikely solubleA polar aprotic solvent; may be a suitable recrystallization solvent.
Hexane/TolueneInsolubleNon-polar solvents are unlikely to dissolve this polar compound.

Experimental Protocols

A detailed methodology for the synthesis and subsequent purification by recrystallization of this compound is provided below.

Synthesis of Crude this compound

This protocol is adapted from established literature procedures for the synthesis of hydrazides from their corresponding esters.[1]

Materials:

  • Ethyl(4-methylphenoxy)acetate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine ethyl(4-methylphenoxy)acetate (0.01 mol, 1.94 g) and ethanol (15 ml).

  • To this solution, add hydrazine hydrate (0.02 mol, 99%).

  • Heat the reaction mixture under reflux for 6 hours using a water bath or heating mantle.

  • After the reaction is complete, remove the excess ethanol by distillation or using a rotary evaporator.

  • Allow the concentrated solution to cool. The crude this compound will begin to separate as crystals.

  • Collect the crude product by filtration.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to the flask while gently heating and swirling until the solid completely dissolves.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Colorless, needle-shaped crystals should start to form.[1]

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: The crude product does not dissolve in the hot recrystallization solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent successively until the solid dissolves.

  • Inappropriate Solvent: While ethanol is the recommended solvent, if the compound remains insoluble even with a larger volume of hot ethanol, you may need to consider a different solvent system. Other polar solvents like methanol or isopropanol could be effective.

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If a significant portion of the solid dissolves but some remains, this is likely the case. You should perform a hot filtration to remove these impurities before allowing the solution to cool.

Q2: No crystals form after the solution has cooled. What is the problem?

A2: The absence of crystallization upon cooling can be due to:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seeding: If you have a small amount of pure this compound, adding a tiny "seed" crystal to the cooled solution can initiate crystallization.[5]

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. If this is the case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

Q3: My compound "oiled out" instead of forming crystals. How can this be fixed?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the impurities present significantly lower the melting point of your compound. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool more slowly.

  • Use a Mixed Solvent System: Consider dissolving the compound in a solvent in which it is highly soluble (like hot ethanol) and then adding a solvent in which it is less soluble (an "anti-solvent" like water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be frustrating. Here are some potential causes and solutions:

  • Using Too Much Solvent: Using a large excess of the recrystallization solvent will result in a significant amount of your product remaining dissolved in the mother liquor. Always use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. To prevent this, ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still impure. What went wrong?

A5: If your recrystallized product is still not pure, consider the following:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.

  • Insoluble Impurities Not Removed: If you had insoluble impurities and did not perform a hot filtration, they will remain in your final product.

  • Soluble Impurities with Similar Solubility: If the impurities have a solubility profile similar to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, you could try a different solvent where the solubility of the impurity and your product are more distinct.

Visualizations

Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of crude this compound by recrystallization.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly Clear Solution ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol vacuum_filtration->wash dry Dry the Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues during recrystallization.

Troubleshooting_Logic cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems start Recrystallization Issue no_dissolve Compound Won't Dissolve start->no_dissolve oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product add_solvent Add More Hot Solvent no_dissolve->add_solvent change_solvent Change Solvent no_dissolve->change_solvent hot_filter Hot Filter Impurities no_dissolve->hot_filter reheat_cool_slowly Reheat, Add Solvent, Cool Slowly oiling_out->reheat_cool_slowly scratch_seed Scratch Flask or Seed no_crystals->scratch_seed concentrate Evaporate Some Solvent no_crystals->concentrate check_solvent_amount Use Minimum Solvent low_yield->check_solvent_amount cool_thoroughly Ensure Thorough Cooling low_yield->cool_thoroughly slow_cooling Cool Solution Slowly impure_product->slow_cooling recrystallize_again Re-recrystallize impure_product->recrystallize_again

References

common side reactions in the synthesis of hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydrazides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges and side reactions encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of hydrazides in a question-and-answer format.

Issue 1: Low Yield of the Desired Hydrazide

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in hydrazide synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction between the starting material (e.g., ester, carboxylic acid) and hydrazine may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. For reactions involving carboxylic acids and coupling agents, ensure the coupling agent is active and used in the correct stoichiometric amount.

  • Purity of Reactants: The purity of starting materials, especially the ester or carboxylic acid and hydrazine hydrate, is crucial.

    • Solution: Use high-purity or freshly distilled reagents. Impurities can lead to unwanted side reactions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired hydrazide.[1] Common side reactions are detailed in the next section.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution: Optimize the work-up procedure. Ensure the pH is appropriate to maintain the product in the desired phase during extraction. When recrystallizing, use a minimal amount of a suitable hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation.

Issue 2: Presence of Unexpected Products - Common Side Reactions

Q2: I am observing unexpected peaks in my analytical data (NMR, LC-MS). What are the most common side products in hydrazide synthesis?

A2: Several side reactions can occur during hydrazide synthesis, leading to the formation of impurities. The most prevalent are:

  • Formation of 1,2-Diacylhydrazines (Symmetrically Di-substituted Hydrazides): This is a common byproduct where two acyl groups react with one hydrazine molecule. This is more likely to occur if the ester or acyl chloride is used in excess or if the reaction conditions favor further acylation of the initially formed hydrazide.

  • Formation of Hydrazones/Azines: If the starting materials or solvents contain aldehyde or ketone impurities, these can react with hydrazine to form hydrazones, or further react to form azines.[2]

  • Formation of Pyrazolidinones: When using α,β-unsaturated esters, an intramolecular Michael-type addition can occur after the initial hydrazinolysis, leading to the formation of a stable five-membered pyrazolidinone ring.[3] This is a significant side reaction in this specific substrate class.

  • Hydrolysis: The hydrazide product can be susceptible to hydrolysis back to the carboxylic acid and hydrazine, especially under acidic conditions.[2]

Q3: How can I minimize the formation of 1,2-diacylhydrazide?

A3: To suppress the formation of the diacylhydrazide byproduct, it is crucial to control the stoichiometry of the reactants.

  • Use of Excess Hydrazine: Employing a molar excess of hydrazine hydrate (typically 1.2 to 20 equivalents) can significantly favor the formation of the desired mono-acylhydrazide.[4] The large excess of hydrazine increases the probability of an ester molecule reacting with a fresh hydrazine molecule rather than the already formed hydrazide.

  • Slow Addition of the Acylating Agent: Adding the ester or acyl chloride solution dropwise to a stirred solution of hydrazine can help maintain a low concentration of the acylating agent, thus reducing the likelihood of a second acylation.

Q4: I am working with an α,β-unsaturated ester and getting a significant amount of a cyclized byproduct. How can I prevent pyrazolidinone formation?

A4: The formation of pyrazolidinones is a common challenge with α,β-unsaturated esters.[3] To favor the desired hydrazide, consider the following:

  • Use of Coupling Agents with the Carboxylic Acid: Instead of starting from the ester, using the corresponding α,β-unsaturated carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxybenzotriazole (HOBt) can directly form the hydrazide and avoid the conditions that promote intramolecular cyclization.[5]

  • Milder Reaction Conditions: Perform the reaction at lower temperatures and for a shorter duration to minimize the rate of the intramolecular Michael addition.

Issue 3: Purification Challenges

Q5: I am having difficulty purifying my hydrazide from the reaction mixture. What are the recommended purification techniques?

A5: The choice of purification method depends on the properties of your hydrazide and the impurities present.

  • Recrystallization: This is the most common and effective method for purifying solid hydrazides. The key is to find a solvent system where the hydrazide has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a frequently used solvent.[1]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a versatile alternative. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will depend on the polarity of your specific hydrazide.

  • Washing/Extraction: Simple washing of the crude product with a suitable solvent can remove certain impurities. For example, washing with cold water can remove excess hydrazine hydrate.[1]

Data on Side Product Formation

The formation of the 1,2-diacylhydrazide is a primary concern in achieving high purity of the desired mono-acylhydrazide. The molar ratio of hydrazine to the ester is a critical parameter in controlling this side reaction.

Molar Ratio (Ester:Hydrazine)Expected Yield of HydrazidePrevalence of 1,2-Diacylhydrazide Side Product
1:1ModerateHigh
1:1.5Good (e.g., ~70.8% for isoniazid synthesis)[6]Reduced
1:5HighLow
1:20Very HighVery Low[4]

Note: The optimal ratio may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazide from an Ester to Minimize Diacylhydrazide Formation

This protocol outlines a general procedure for the synthesis of a hydrazide from its corresponding ester, with an emphasis on minimizing the formation of the 1,2-diacylhydrazide byproduct.

Materials:

  • Ester (1.0 equivalent)

  • Hydrazine hydrate (5-10 equivalents)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve the ester in ethanol.

  • Add hydrazine hydrate to the solution. A significant excess of hydrazine is recommended.

  • Reflux the reaction mixture for 2-12 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature. The hydrazide product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration and wash it thoroughly with cold water to remove excess hydrazine hydrate.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification of a Hydrazide by Recrystallization

This protocol provides a general method for the purification of a solid hydrazide using recrystallization.

Materials:

  • Crude hydrazide

  • A suitable recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the crude hydrazide in a minimum amount of the hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize the formation of crystals.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway for hydrazide synthesis versus common side reaction pathways.

hydrazide_synthesis_pathways cluster_main Main Reaction Pathway cluster_side Common Side Reaction Pathways Ester Ester Hydrazide Hydrazide Ester->Hydrazide Hydrazine Hydrazine Hydrazine Ester_side Ester Diacylhydrazide Diacylhydrazide Hydrazide_side Hydrazide_side Hydrazide_side->Diacylhydrazide Ester Pyrazolidinone Pyrazolidinone Unsaturated_Ester Unsaturated_Ester Unsaturated_Ester->Pyrazolidinone Hydrazine (Intramolecular Cyclization) Start Start Start->Ester Start->Unsaturated_Ester

Caption: Main vs. Side Reaction Pathways in Hydrazide Synthesis.

The following diagram illustrates a logical workflow for troubleshooting common issues in hydrazide synthesis.

troubleshooting_workflow Start Start Hydrazide Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction: - Extend reaction time - Increase temperature Check_Yield->Incomplete_Reaction Yes Identify_Side_Product Identify Side Product(s) (NMR, MS) Check_Purity->Identify_Side_Product Yes Success Successful Synthesis Check_Purity->Success No Incomplete_Reaction->Check_Purity Side_Reactions Side Reactions Occurring: - Adjust stoichiometry - Change reaction conditions Purification_Issues Purification Loss: - Optimize work-up - Choose appropriate  purification method Purification_Issues->Success Diacylhydrazide Diacylhydrazide: - Increase hydrazine excess - Slow addition of ester Identify_Side_Product->Diacylhydrazide Pyrazolidinone Pyrazolidinone: - Use coupling agent with acid - Milder conditions Identify_Side_Product->Pyrazolidinone Other_Impurity Other Impurities: - Recrystallization - Column chromatography Identify_Side_Product->Other_Impurity Diacylhydrazide->Purification_Issues Pyrazolidinone->Purification_Issues Other_Impurity->Purification_Issues

Caption: Troubleshooting Workflow for Hydrazide Synthesis.

References

Technical Support Center: Optimizing Hydrazinolysis of Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydrazinolysis of esters.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the hydrazinolysis of esters?

Hydrazinolysis is a chemical reaction where an ester is converted to a hydrazide by reacting it with hydrazine (N₂H₄) or a hydrazine derivative. This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the alkoxy (-OR) group.

Q2: What are the most common solvents used for this reaction?

The most frequently used solvents for hydrazinolysis are alcohols such as ethanol and methanol.[1] Tetrahydrofuran (THF) is also a suitable solvent that can dissolve a wide range of esters and hydrazine derivatives. The choice of solvent often depends on the solubility of the starting ester.

Q3: Why is it recommended to use an excess of hydrazine hydrate?

Using a significant molar excess of hydrazine hydrate is a common practice to drive the reaction to completion. A large excess of the nucleophile helps to shift the equilibrium towards the product side. Furthermore, it can help to prevent the formation of dimer by-products, which can occur if the newly formed hydrazide reacts with another molecule of the starting ester.[1] Ratios of 5 to 20 equivalents of hydrazine hydrate to the ester are often reported in the literature.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the hydrazinolysis reaction.[1] By spotting the reaction mixture alongside the starting ester on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot (the hydrazide), which will typically have a different Rf value.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Hydrazide

Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time. Monitor the reaction by TLC until the starting ester is consumed. - Increase the reaction temperature. Refluxing the reaction mixture is a common practice.[1] For instance, increasing the temperature from 70°C to 100°C has been shown to significantly increase the yield in some cases.[2] - Increase the molar excess of hydrazine hydrate. Ratios of 10-20 equivalents are sometimes necessary for stubborn esters.[1]
Poor Solubility of Starting Material - Choose a more suitable solvent or a solvent mixture. For example, if the ester has poor solubility in ethanol, THF or a mixture of THF and methanol could be a better choice.
Steric Hindrance - Sterically hindered esters may react more slowly. In such cases, prolonged reaction times and higher temperatures are often required.
Decomposition of Product - Some hydrazides may be unstable under prolonged heating. If you suspect product decomposition, try running the reaction at a lower temperature for a longer period.

Problem 2: Formation of Side Products

Side Product Possible Cause Prevention
Dimer Formation (Acylhydrazide reacting with another ester molecule) - Insufficient amount of hydrazine hydrate.- Use a larger excess of hydrazine hydrate (e.g., 10-20 equivalents) to ensure the ester preferentially reacts with hydrazine.[1]
Products from reaction with α,β-unsaturated esters - α,β-unsaturated esters can undergo Michael addition with hydrazine in addition to hydrazinolysis, leading to a mixture of products.- Careful control of reaction conditions (temperature, stoichiometry) may favor one reaction pathway over the other. It may be necessary to explore alternative synthetic routes if selectivity cannot be achieved.

Experimental Protocols

Protocol 1: General Procedure for the Hydrazinolysis of an Ethyl Ester

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl ester (1.0 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Hydrazinolysis of 4-(4-methylphenylsulfonamido)benzoate Ethyl Ester

This protocol has been reported to yield the corresponding hydrazide in high yield (91%).[3]

  • Reaction Setup: In a 500 mL single-necked flat-bottomed flask equipped with a magnetic stirrer, dissolve 16 g (0.05 mol, 1.0 equiv.) of the carboxylate ester in 150 mL of ethanol containing 3.95 g (4.0 mL, 0.05 mol, 1.0 equiv.) of pyridine.

  • Activation: Heat the reaction mixture to 60°C for 10 minutes to activate the ester group.

  • Addition of Hydrazine Hydrate: Add 10 mL (0.2 mol, 4.0 equiv.) of 100% hydrazine hydrate to the reaction mixture.

  • Reaction: Heat the mixture under reflux in an oil bath for 10 hours. A colorless solid should form while the solution is hot.

  • Isolation: Cool the reaction solution to room temperature. Collect the precipitated solid by vacuum filtration and wash it with hot ethanol (3 x 20 mL). Air-dry the solid to obtain the final product.

Quantitative Data

Table 1: Hydrazinolysis of Fatty Acid Methyl Esters (FAMEs) in Methanol at 65°C

EntryHydrazine SaltBase (equiv.)Time (h)Yield (%)
1Hydrazine dihydrochloride (3 equiv.)Sodium methoxide (9 equiv.)24>95
2Hydrazine monohydrochloride (3 equiv.)Sodium hydroxide (3 equiv.)48>95

Data adapted from a study on the hydrazinolysis of fatty acid methyl esters.[4]

Table 2: Effect of Temperature on Hydrazinolysis of an Amide (as a model for ester reactivity)

EntryTemperature (°C)Time (h)Yield (%)
1704820
21002485

Data adapted from a study on ammonium salt-accelerated hydrazinolysis of amides, demonstrating the significant impact of temperature on reaction efficiency.[2]

Visualizations

Caption: Reaction mechanism of ester hydrazinolysis.

Hydrazinolysis_Workflow start Start setup Reaction Setup: - Dissolve ester in solvent - Add hydrazine hydrate start->setup reaction Reaction: - Heat to reflux - Monitor by TLC setup->reaction workup Work-up: - Cool to room temperature reaction->workup isolation Isolation workup->isolation purification Purification (if necessary): - Recrystallization or - Column chromatography isolation->purification product Final Product (Hydrazide) purification->product

Caption: General experimental workflow for hydrazinolysis.

Troubleshooting_Tree start Low/No Yield check_sm Is starting material consumed (TLC)? start->check_sm no_reaction No Reaction check_sm->no_reaction No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Partially sm_consumed Starting material consumed, but no product? check_sm->sm_consumed Yes check_solubility Is starting material soluble? no_reaction->check_solubility solution2 Increase reaction time Increase temperature incomplete_reaction->solution2 solution1 Increase temperature Increase reaction time Increase hydrazine excess check_solubility->solution1 Yes solubility_issue Change solvent or use a co-solvent check_solubility->solubility_issue No product_decomposition Product may be unstable. Lower temperature and run for a longer time. sm_consumed->product_decomposition

Caption: Troubleshooting decision tree for low yield.

References

troubleshooting guide for the synthesis of phenoxyacetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetohydrazide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Synthesis of Ethyl Phenoxyacetate Intermediate

Question 1: I am getting a low yield for my ethyl phenoxyacetate intermediate. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of the ethyl phenoxyacetate intermediate, which typically involves the O-alkylation of a substituted phenol with an alkyl chloroacetate, can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Consider extending the reflux time, as some procedures recommend refluxing for 8-10 hours.[2][3]

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently.

    • Solution: Ensure the reaction mixture is refluxing at an appropriate temperature. While specific temperatures can vary, refluxing in a solvent like dry acetone is a common practice.[2][3]

  • Presence of Water: The presence of water can interfere with the reaction, particularly with the base used.

    • Solution: Use anhydrous potassium carbonate and dry acetone to minimize water content.[2][3] Ensure all glassware is thoroughly dried before use.

  • Inefficient Base: The base may not be strong enough or used in a sufficient amount to deprotonate the phenol effectively.

    • Solution: Anhydrous potassium carbonate is commonly used.[2][3] Ensure it is finely powdered to maximize surface area and used in a slight molar excess.

  • Poor Quality Reagents: The purity of the substituted phenol or ethyl chloroacetate can affect the yield.

    • Solution: Use reagents from a reliable source and check their purity if possible.

Question 2: I am observing multiple spots on my TLC plate after the esterification reaction. What could these be and how do I purify my product?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides your desired ethyl phenoxyacetate, these could be:

  • Unreacted Starting Materials: Unreacted substituted phenol or ethyl chloroacetate.

  • Side Products: Potential side reactions can lead to impurities.

Purification Strategy:

  • Work-up: After cooling the reaction mixture, the solvent is typically removed by distillation. The residue is then treated with cold water to dissolve the inorganic salts (like potassium carbonate).[2][3]

  • Extraction: The product is then extracted from the aqueous mixture using a suitable organic solvent, such as ether.[2][3] This separates the organic product from the inorganic salts and any water-soluble impurities.

  • Washing: The organic layer should be washed to remove any remaining impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the crude product.

  • Column Chromatography: If the product is still impure, purification by column chromatography on silica gel is a standard method to isolate the desired ester.

Step 2: Synthesis of Phenoxyacetohydrazide

Question 3: My phenoxyacetohydrazide is not precipitating out of the solution after reacting the ester with hydrazine hydrate. What should I do?

Answer: The formation of phenoxyacetohydrazide from the corresponding ester and hydrazine hydrate often results in the product precipitating out of the reaction mixture, especially upon standing overnight.[2] If precipitation does not occur, consider the following:

  • Reaction Completion: The reaction may not be complete.

    • Solution: Monitor the reaction by TLC to ensure the ester has been consumed. The reaction is often stirred at room temperature for several hours (e.g., 7 hours).[1][2]

  • Solvent Volume: The volume of the solvent (typically ethanol) might be too large, keeping the product dissolved.

    • Solution: You can try to carefully reduce the volume of the solvent by rotary evaporation. Be cautious not to heat the mixture excessively, as this could lead to degradation.

  • Supersaturation: The solution might be supersaturated.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding the solution with a small crystal of the product (if available) can also initiate precipitation.

  • Cooling: Lowering the temperature can decrease the solubility of the product.

    • Solution: Place the reaction mixture in an ice bath or refrigerate it for a period to encourage precipitation.

Question 4: The yield of my final phenoxyacetohydrazide derivative is low. How can I optimize this step?

Answer: Low yields in the hydrazinolysis step can be due to several reasons:

  • Incomplete Reaction: As mentioned before, ensure the reaction has gone to completion by monitoring with TLC.[1]

  • Molar Ratio of Reactants: The stoichiometry of the reactants is crucial.

    • Solution: A molar excess of hydrazine hydrate is typically used. For example, a ratio of 0.03 mol of ester to 0.045 mol of hydrazine hydrate has been reported.[2][3]

  • Product Loss During Work-up: The product might be lost during filtration or washing.

    • Solution: After filtration, wash the collected precipitate with a small amount of cold solvent (e.g., ethanol) to minimize dissolution of the product. Ensure the product is completely dry before weighing.

  • Recrystallization Losses: While recrystallization is important for purity, it can lead to a loss of product.

    • Solution: Use a minimal amount of hot solvent for recrystallization and allow the solution to cool slowly to maximize crystal formation. Cool the flask in an ice bath before filtering to minimize the amount of product that remains dissolved.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of phenoxyacetohydrazide derivatives as reported in the literature.

StepReactantsSolventReaction ConditionsYieldReference
1. Esterification Substituted Phenol, Ethyl Chloroacetate, Anhydrous K₂CO₃Dry AcetoneReflux for 8-10 hours83% (for o-tolyloxy-acetic acid ethyl ester)[3]
2. Hydrazinolysis Ethyl Phenoxyacetate derivative, Hydrazine HydrateEthanolStir at room temperature for 7 hours, then stand overnightNot explicitly stated for all derivatives, but product precipitates[2]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl Phenoxyacetate Derivatives [2][3]

  • To a solution of a substituted phenol (0.05 mol) in dry acetone (40 ml), add anhydrous potassium carbonate (0.075 mol).

  • Add the appropriate substituted ester (e.g., ethyl chloroacetate) (0.075 mol) to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent by distillation.

  • Triturate the residual mass with cold water to remove potassium carbonate.

  • Extract the aqueous mixture with ether (3 x 30 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ethyl phenoxyacetate derivative.

  • Purify the product if necessary, for example by recrystallization from ethanol.

Protocol 2: General Synthesis of Phenoxyacetohydrazide Derivatives [1][2]

  • Dissolve the ethyl phenoxyacetate derivative (0.03 mol) in ethanol (20 ml).

  • Add hydrazine hydrate (0.045 mol) to the solution.

  • Stir the reaction mixture at room temperature for 7 hours.

  • Monitor the completion of the reaction by TLC.

  • Allow the reaction mixture to stand overnight.

  • The precipitated solid product is separated by filtration.

  • Wash the solid with a small amount of cold ethanol and dry it.

  • Recrystallize the product from ethanol to obtain the pure phenoxyacetohydrazide derivative.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_troubleshooting Troubleshooting start1 Substituted Phenol + Ethyl Chloroacetate + K2CO3 in Acetone reflux Reflux (8-10h) start1->reflux workup1 Work-up: Solvent Removal, Water Wash, Extraction reflux->workup1 low_yield1 Low Yield? reflux->low_yield1 intermediate Crude Ethyl Phenoxyacetate workup1->intermediate impurity1 Impure Product? workup1->impurity1 start2 Ethyl Phenoxyacetate + Hydrazine Hydrate in Ethanol intermediate->start2 Proceed to next step stir Stir at RT (7h) start2->stir precipitate Precipitation (Stand Overnight) stir->precipitate filtration Filtration & Washing precipitate->filtration no_precipitate No Precipitation? precipitate->no_precipitate final_product Phenoxyacetohydrazide Derivative filtration->final_product low_yield2 Low Yield? filtration->low_yield2

Caption: Experimental workflow for the synthesis of phenoxyacetohydrazide derivatives, including troubleshooting checkpoints.

Reaction_Mechanism cluster_esterification Step 1: Esterification (SN2 Reaction) cluster_hydrazinolysis Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution) phenol Ar-OH phenoxide Ar-O⁻ phenol->phenoxide K₂CO₃ ester_product Ar-O-CH₂-COOEt phenoxide->ester_product + Cl-CH₂-COOEt ester_reagent Cl-CH₂-COOEt ester_reagent->ester_product ester Ar-O-CH₂-COOEt tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + NH₂-NH₂ hydrazine NH₂-NH₂ hydrazine->tetrahedral_intermediate hydrazide_product Ar-O-CH₂-CONHNH₂ tetrahedral_intermediate->hydrazide_product - EtOH ethanol_leaving_group EtOH tetrahedral_intermediate->ethanol_leaving_group

References

challenges in the characterization of 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Methylphenoxy)acetohydrazide

Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: I've synthesized this compound, but my melting point is broad and lower than the reported 411-413K (138-140°C). What could be the issue?

A1: A broad or depressed melting point typically indicates the presence of impurities. Common culprits include:

  • Unreacted Starting Materials: Residual ethyl(4-methylphenoxy)acetate or hydrazine hydrate can remain in the product.

  • Side Products: Over-acylation can lead to the formation of N,N'-bis(2-(p-tolyloxy)acetyl)hydrazine.

  • Residual Solvent: Incomplete drying can leave ethanol or other solvents trapped in the crystal lattice.

Troubleshooting Steps:

  • Recrystallization: This is the most effective method for purification. Ethanol is a commonly used and effective solvent for recrystallizing this compound.[1]

  • Washing: Ensure the filtered crystals are thoroughly washed with a small amount of cold solvent to remove soluble impurities.

  • Drying: Dry the purified product under a vacuum at a moderate temperature to ensure all residual solvent is removed.

Q2: My reaction yield is consistently low. How can I optimize the synthesis of this compound?

A2: The synthesis of hydrazides via hydrazinolysis of esters is a standard and generally efficient method.[1][2] To improve a low yield, consider the following:

  • Reaction Time & Temperature: The reaction is often performed by heating on a water bath for several hours (e.g., 6 hours).[1][2] Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).

  • Reagent Stoichiometry: An excess of hydrazine hydrate (e.g., 2 equivalents) is typically used to drive the reaction to completion.[1][2]

  • Purity of Starting Materials: Ensure the starting ester, ethyl(4-methylphenoxy)acetate, is pure. Impurities in the starting material can lead to side reactions and lower yields.

  • Product Isolation: Upon cooling, the product should crystallize.[1][2] If it oils out, try scratching the inside of the flask or adding a seed crystal. Ensure the cooling process is gradual to promote the formation of larger, purer crystals.

Spectroscopic Characterization

Q3: My ¹H NMR spectrum shows unexpected peaks. How do I identify them?

A3: Unexpected peaks often correspond to common impurities or residual solvents. Compare your spectrum to the expected chemical shifts for the product and potential contaminants.

Troubleshooting Workflow for NMR Analysis

G start Unexpected Peaks in ¹H NMR check_solvent Identify Residual Solvent Peaks? (e.g., Ethanol, DMSO, Chloroform) start->check_solvent check_sm Compare to Starting Material Spectra (Ethyl (4-methylphenoxy)acetate) check_solvent->check_sm No solvent_found Solvent Impurity Confirmed. Action: Dry sample under vacuum. check_solvent->solvent_found Yes check_side_product Look for Symmetric Peaks (Potential Dimer Side Product) check_sm->check_side_product No sm_found Starting Material Confirmed. Action: Repurify via recrystallization. check_sm->sm_found Yes side_product_suspected Side Product Suspected. Action: Purify via column chromatography. check_side_product->side_product_suspected Yes unidentified Peaks still unidentified. Action: Acquire 2D NMR (COSY, HSQC) and Mass Spectrometry data. check_side_product->unidentified No

Caption: Troubleshooting workflow for unexpected NMR peaks.

Q4: What are the key features to look for in the IR spectrum of this compound?

A4: The IR spectrum provides crucial information about the functional groups present. Key absorptions to identify are:

  • N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and another band for the -NH- group.

  • C=O Stretching (Amide I): A strong absorption band typically found around 1650-1680 cm⁻¹.

  • C-O-C Stretching: Look for asymmetric and symmetric stretching bands for the aryl-ether linkage, usually in the 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions, respectively.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Stability and Handling

Q5: Is this compound stable? Are there any special storage conditions?

A5: Hydrazide derivatives are generally stable solids under normal laboratory conditions.[3] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of hydrazide-based compounds in aqueous solutions increases as the pH approaches neutrality.[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[3]

Quantitative Data Summary

Table 1: Physicochemical and Crystallographic Data

PropertyValueReference
Molecular FormulaC₉H₁₂N₂O₂[1]
Molecular Weight180.21 g/mol [1]
Melting Point411-413 K (138-140 °C)[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/nNot explicitly stated, but common for similar structures.
a (Å)6.3833 (2)[1]
b (Å)4.0755 (1)[1]
c (Å)35.9741 (12)[1]
β (°)90.018 (2)[1]
Volume (ų)935.87 (5)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the hydrazinolysis method described in the literature.[1][2]

Materials:

  • Ethyl(4-methylphenoxy)acetate (1.0 eq)

  • Hydrazine hydrate (99%) (2.0 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Combine ethyl(4-methylphenoxy)acetate (e.g., 1.94 g, 0.01 mol) and ethanol (e.g., 15 ml) in a round-bottom flask.

  • Add hydrazine hydrate (e.g., 1.0 ml, ~0.02 mol) to the solution.

  • Attach a reflux condenser and heat the mixture on a water bath for approximately 6 hours.

  • Monitor the reaction progress using TLC (a suitable mobile phase might be ethyl acetate/hexane).

  • Once the reaction is complete, remove the excess ethanol by distillation or rotary evaporation.

  • Allow the concentrated solution to cool to room temperature, then place it in an ice bath to promote crystallization. Colorless, needle-shaped crystals should form.[1]

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the final product.

Visualizations

Synthesis Pathway and Potential Side Products

The following diagram illustrates the primary synthesis route for this compound and highlights the formation of a common impurity.

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reaction ester Ethyl (4-methylphenoxy)acetate product This compound ester->product + Hydrazine Hydrate (Reflux in Ethanol) hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->product side_product N,N'-bis(2-(p-tolyloxy)acetyl)hydrazine (Dimer Impurity) product->side_product + Another molecule of Ester (Over-acylation)

Caption: Synthesis pathway and a potential side reaction.

References

stability issues of 2-(4-Methylphenoxy)acetohydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(4-Methylphenoxy)acetohydrazide in solution. Proper handling and storage are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible particles. What should I do?

A1: Cloudiness or precipitation indicates that the compound has likely fallen out of solution. This can be due to several factors, including low solubility in the chosen solvent system, compound concentration exceeding its solubility limit, or inappropriate storage conditions.

Troubleshooting Steps:

  • Verify Solvent and Concentration: Ensure you are using a suitable solvent. For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly recommended. Prepare a stock solution in the range of 10-50 mM in 100% DMSO.

  • Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution or use a sonicator. Always visually inspect the solution to ensure all particulates have dissolved.

  • Intermediate Dilution: When diluting a DMSO stock into an aqueous buffer, avoid "shock precipitation" by performing an intermediate dilution step. For example, dilute the stock solution in a 50:50 mixture of DMSO and your assay buffer before the final dilution into the aqueous buffer.

  • Lower Final Concentration: If precipitation persists, consider lowering the final concentration of the compound in your experiment.

  • Determine Kinetic Solubility: It is highly recommended to perform a kinetic solubility test in your specific experimental buffer to determine the maximum usable concentration before starting your main experiments.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Hydrazide and hydrazone compounds are known to be susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent. Generally, the stability of these compounds increases as the pH approaches neutrality (pH 7.0).[1] Acidic conditions can catalyze the hydrolysis of the hydrazide moiety.

General Guidance:

  • For optimal stability in aqueous solutions, maintain a pH as close to neutral as possible.

  • If your experimental conditions require an acidic or basic pH, be aware of the potential for accelerated degradation and consider this when interpreting your results. The half-life of similar compounds can vary from hours to days depending on the pH.[1]

Q3: What are the expected degradation products of this compound in solution?

A3: The primary degradation pathway for hydrazides in aqueous solution is hydrolysis. This would likely lead to the cleavage of the acetohydrazide group, yielding 4-methylphenoxyacetic acid and hydrazine. Under certain conditions, further reactions or rearrangements may occur.

Q4: How should I store my stock solution of this compound?

A4: For long-term stability, it is recommended to store stock solutions at low temperatures.

Storage Recommendations:

  • Store stock solutions in a tightly sealed container at -20°C or -80°C.

  • To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Protect solutions from light, as light exposure can also contribute to degradation.

Troubleshooting Guide: Unexpected Experimental Results

Issue Possible Cause Recommended Action
Inconsistent or non-reproducible results Degradation of the compound in solution.Prepare fresh solutions for each experiment. Verify the purity of your stock solution using an appropriate analytical method (e.g., HPLC). Review and optimize your storage and handling procedures.
Loss of compound activity over time The compound is degrading under the experimental conditions (e.g., pH, temperature).Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. If degradation is confirmed, shorten the incubation time or adjust the experimental parameters (e.g., buffer pH) to enhance stability.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Use LC-MS or a similar technique to identify the unknown peaks. Review your solution preparation, storage, and experimental procedures to identify potential causes of degradation.

Quantitative Data Summary

Table 1: Illustrative Half-lives of Hydrazide-based Conjugates at 37°C

pHHalf-life (t1/2)
4.0Hours to several days[1]
5.0Several days to weeks[1]
6.0Weeks to months[1]

Note: This data is for structurally related compounds and should be used as a general guideline. It is strongly recommended to determine the stability of this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability by HPLC

This protocol outlines a general method for monitoring the stability of this compound in a given solution over time.

  • Solution Preparation: Prepare a solution of this compound in the desired buffer or solvent at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by a validated stability-indicating HPLC method to determine the initial concentration and purity of the compound.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. The appearance and increase of any new peaks should be noted as potential degradation products.

  • Degradation Kinetics: Plot the concentration of the compound versus time to determine the degradation rate and calculate the half-life (t1/2) under the tested conditions.

Visualizations

Stability_Troubleshooting_Workflow start Start: Experiment with This compound issue Encounter Stability Issue? (e.g., precipitation, inconsistent results) start->issue check_solubility Check Solubility Parameters - Solvent Choice - Concentration issue->check_solubility Yes check_conditions Review Experimental Conditions - pH of Solution - Temperature - Light Exposure issue->check_conditions check_storage Verify Storage and Handling - Stock Solution Age - Storage Temperature - Freeze-Thaw Cycles issue->check_storage end Proceed with Optimized Experiment issue->end No optimize_solubility Optimize Solubility - Use Co-solvent (e.g., DMSO) - Intermediate Dilution - Lower Concentration check_solubility->optimize_solubility adjust_conditions Adjust Conditions for Stability - Buffer to Neutral pH - Reduce Temperature - Protect from Light check_conditions->adjust_conditions improve_storage Improve Storage Practices - Prepare Fresh Stock - Aliquot and Store at -20°C or -80°C check_storage->improve_storage run_stability_study Perform Stability Study (HPLC) - Monitor concentration over time - Identify degradation products optimize_solubility->run_stability_study adjust_conditions->run_stability_study improve_storage->run_stability_study run_stability_study->end

Caption: Troubleshooting workflow for stability issues.

Hydrolysis_Pathway reactant This compound conditions + H2O (Acid or Base Catalyzed) reactant->conditions product1 4-Methylphenoxyacetic Acid conditions->product1 Hydrolysis product2 Hydrazine conditions->product2 Hydrolysis

Caption: Postulated hydrolysis degradation pathway.

References

methods for scaling up the production of 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 2-(4-Methylphenoxy)acetohydrazide.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and established method for synthesizing this compound?

A1: The most widely reported method for the synthesis of this compound is the hydrazinolysis of a corresponding ester, typically ethyl (4-methylphenoxy)acetate or methyl (4-methylphenoxy)acetate, with hydrazine hydrate.[1][2][3] This reaction is generally carried out in a protic solvent such as ethanol or methanol under reflux conditions.[2][3]

Q2: What are the primary starting materials and reagents required for this synthesis?

A2: The primary starting materials are:

  • Ethyl (4-methylphenoxy)acetate or Methyl (4-methylphenoxy)acetate

  • Hydrazine hydrate (typically 80-99% solution in water)

  • A suitable solvent, most commonly ethanol or methanol.[2][3]

Q3: What are the critical safety precautions to consider when handling hydrazine hydrate, especially at a larger scale?

A3: Hydrazine hydrate is a hazardous substance and requires strict safety protocols. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All handling of hydrazine hydrate should be conducted in a well-ventilated fume hood to avoid inhalation of its toxic and potentially carcinogenic vapors.

  • Spill Management: Have a spill kit ready that includes materials for neutralization and absorption. Spills should be treated with an oxidizing agent like hydrogen peroxide or calcium hypochlorite before disposal.

  • Waste Disposal: Hydrazine-containing waste is hazardous and must be disposed of according to institutional and regulatory guidelines. This often involves treatment to neutralize the hydrazine before disposal.

Q4: How can the progress of the reaction be monitored effectively?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A co-spot of the starting material and the reaction mixture can be used to track the consumption of the starting ester and the formation of the product. The product, being more polar than the ester, will have a lower Rf value.

Q5: What is a potential alternative to the traditional batch synthesis for scaling up production?

A5: Continuous flow synthesis is a promising alternative for scaling up the production of hydrazides. This method offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and automation.[4][5][6][7] While specific protocols for this compound in a flow system are not widely published, the general principles of hydrazide synthesis in flow can be adapted.

II. Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low Product Yield

Q: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors, especially when scaling up. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction using TLC until the starting ester spot is no longer visible. - Increase Reaction Temperature: Ensure the reaction is maintained at a consistent reflux temperature. For ethanol, this is approximately 78°C.
Suboptimal Stoichiometry - Excess Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (e.g., 1.5 to 2 equivalents relative to the ester) to drive the reaction to completion.
Poor Quality of Reagents - Verify Reagent Purity: Ensure the starting ester is of high purity. Impurities in the ester can lead to side reactions. - Fresh Hydrazine Hydrate: Use a fresh, unopened container of hydrazine hydrate, as it can degrade over time.
Product Loss During Work-up - Minimize Wash Volumes: During filtration, wash the collected crystals with a minimal amount of cold solvent to reduce dissolution of the product. - Optimize Crystallization: Ensure the solution is sufficiently cooled to maximize product precipitation before filtration.
Issue 2: Product Purity and Side Reactions

Q: The isolated product is impure. What are the likely impurities and how can they be removed?

A: Impurities can arise from unreacted starting materials, side products, or degradation.

Potential Impurity Identification Removal Strategy
Unreacted Ester A spot on the TLC plate with a higher Rf value than the product.Recrystallization from a suitable solvent like ethanol is typically effective.
Diacyl Hydrazide This side product forms when one molecule of hydrazine reacts with two molecules of the ester. It will appear as a less polar spot on TLC compared to the desired product.Use a larger excess of hydrazine hydrate to favor the formation of the mono-substituted product. Careful recrystallization can also help in its removal.
Excess Hydrazine Hydrate Highly polar and may not be easily visible on TLC.Can be removed by washing the crude product with water during the work-up, as it is highly water-soluble.
Issue 3: Challenges in Large-Scale Purification

Q: I am facing difficulties with the recrystallization of a large batch of the product. What can be done?

A: Scaling up crystallization presents unique challenges.

Problem Solution
Oiling Out The product separates as an oil instead of crystals. This can happen if the solution is supersaturated or cooled too quickly. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also promote crystallization.
Poor Crystal Morphology Small or needle-like crystals can be difficult to filter and dry. The cooling rate can influence crystal size. Slower cooling generally leads to larger crystals. Experiment with different solvent systems (e.g., ethanol/water mixtures) to find one that promotes the growth of more robust crystals.
Filtration and Drying Large quantities of fine crystals can clog filters and take a long time to dry. Ensure the filtration setup is appropriately sized for the batch. Use a vacuum oven for drying to efficiently remove the solvent.

III. Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is based on established laboratory procedures.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (4-methylphenoxy)acetate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (2.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, remove the excess ethanol by rotary evaporation.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Recrystallization for Purification
  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

IV. Data Presentation

Table 1: Effect of Stoichiometry on Yield (Illustrative)
Molar Ratio (Ester:Hydrazine Hydrate)Reaction Time (hours)Yield (%)Purity (%)
1:1.186595
1:1.567897
1:2.068598
1:3.068698

Note: This data is illustrative and based on general principles of hydrazinolysis. Optimal conditions should be determined experimentally.

Table 2: Comparison of Solvents for Recrystallization (Qualitative)
SolventSolubility of Product (Hot)Solubility of Product (Cold)Notes
EthanolHighLowCommonly used and effective.[2]
MethanolHighLowA good alternative to ethanol.
WaterLowVery LowCan be used as an anti-solvent with a miscible organic solvent.
IsopropanolGoodLowAnother viable alcohol-based solvent.
Ethyl AcetateModerateLowMay be suitable for some purifications.

V. Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway A Ethyl (4-methylphenoxy)acetate C This compound A->C Hydrazinolysis (Ethanol, Reflux) B Hydrazine Hydrate B->C D Ethanol (byproduct) C->D Formation of Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check for complete reaction by TLC Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Extend_Time Extend reaction time and/or increase temperature Incomplete->Extend_Time Yes Check_Stoichiometry Verify Stoichiometry of Hydrazine Hydrate Incomplete->Check_Stoichiometry No Extend_Time->Check_Reaction Stoichiometry_Issue Insufficient Hydrazine? Check_Stoichiometry->Stoichiometry_Issue Increase_Hydrazine Increase equivalents of Hydrazine Hydrate Stoichiometry_Issue->Increase_Hydrazine Yes Check_Workup Review Work-up and Purification Steps Stoichiometry_Issue->Check_Workup No Increase_Hydrazine->Check_Reaction Workup_Issue Product loss during work-up? Check_Workup->Workup_Issue Optimize_Workup Optimize crystallization and washing steps Workup_Issue->Optimize_Workup Yes End Yield Improved Workup_Issue->End No Optimize_Workup->End

References

avoiding impurities in the synthesis of hydrazide compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydrazide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for avoiding impurities and overcoming common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of hydrazide compounds?

A1: The synthesis of hydrazide compounds can often lead to a mixture of the desired product with various impurities. The most common of these include:

  • Unreacted Starting Materials: Residual esters, acyl chlorides, carboxylic acids, or hydrazine hydrate are frequently observed.[1]

  • Symmetrically Di-substituted Hydrazides: Also known as 1,2-diacylhydrazines, these form when two molecules of the acylating agent react with one molecule of hydrazine. This is a particularly common byproduct when using highly reactive starting materials like acyl chlorides.[1][2]

  • Hydrazones: These can form if there are contaminating aldehydes or ketones in your reagents or solvents.[1]

  • Azines: This side product can occur, especially when using unsubstituted hydrazine, where the initial hydrazone product reacts with a second molecule of a carbonyl compound.[3][4]

Q2: How can I minimize the formation of symmetrically di-substituted hydrazide impurities?

A2: The formation of di-substituted hydrazides is a common issue, particularly with reactive acylating agents. To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate to favor the formation of the mono-substituted product.

  • Reaction Temperature: Perform the reaction at a lower temperature. For highly reactive acyl chlorides, adding the acyl chloride to a cooled solution of hydrazine can be effective.[5]

  • Slow Addition: Add the acylating agent dropwise to the hydrazine solution to avoid localized high concentrations of the acylating agent.[4]

Q3: What are the best general methods for purifying crude hydrazide compounds?

A3: The choice of purification method depends on the physical and chemical properties of your hydrazide and the impurities present. The most common and effective techniques are:

  • Recrystallization: This is often the most effective method for purifying solid hydrazide compounds. The key is to find a solvent or solvent system in which the hydrazide has high solubility at elevated temperatures and low solubility at room temperature.[1]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating hydrazides from impurities with different polarities.[1]

  • Extraction and Washing: Liquid-liquid extraction can be used to remove impurities with different solubilities in immiscible solvents. Washing the crude product with a suitable solvent can also effectively remove certain impurities.[1]

Q4: My hydrazide compound appears to be an oil and won't crystallize. What should I do?

A4: "Oiling out" is a common problem during recrystallization where the compound melts before dissolving or precipitates as an oil. Here are some troubleshooting steps:

  • Use a Larger Volume of Solvent: The concentration of the compound may be too high.

  • Change the Solvent System: Try a different solvent or a mixture of solvents.

  • Induce Crystallization: If the compound is soluble but reluctant to crystallize upon cooling, you can try seeding the solution with a pure crystal, scratching the inside of the flask with a glass rod at the liquid-air interface, or slowly evaporating some of the solvent to increase the concentration.[1]

Troubleshooting Guides

Issue 1: Low Yield of Hydrazide Product
Potential Cause Recommended Solution(s)
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature (if the compounds are stable). - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting material.[3]
Purity of Reactants - Use high-purity or freshly distilled starting materials and solvents. Impurities can interfere with the reaction.
Side Reactions - Optimize reaction conditions (temperature, stoichiometry) to minimize the formation of byproducts like diacyl hydrazides.[2] - For hydrazone formation from hydrazides and carbonyls, maintain a slightly acidic pH (4-6) to favor product formation.[3][4]
Product Loss During Workup - If precipitating the product from water, ensure the water is cold to minimize solubility. - During extractions, perform multiple extractions with smaller volumes of solvent to ensure complete recovery.
Issue 2: Presence of Persistent Impurities After Initial Purification
Impurity Type Identification Method Recommended Purification Strategy
Unreacted Starting Ester/Carboxylic Acid TLC, ¹H NMR (presence of characteristic ester or carboxylic acid signals)- Recrystallization: Choose a solvent where the starting material is more soluble than the hydrazide product. - Acid/Base Extraction: If the starting material is a carboxylic acid, it can be removed by washing the organic layer with a dilute basic solution (e.g., saturated NaHCO₃).
Symmetrically Di-substituted Hydrazide TLC (often a less polar spot than the desired product), Mass Spectrometry- Column Chromatography: A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the mono- and di-substituted products.[1] - Recrystallization: Careful selection of the recrystallization solvent may allow for the selective crystallization of the desired product.
Excess Hydrazine Hydrate ¹H NMR (broad singlet), characteristic odor- Aqueous Wash: Wash the organic layer thoroughly with water or brine to remove the highly water-soluble hydrazine hydrate. - Co-evaporation: Dissolve the crude product in a solvent like toluene and evaporate under reduced pressure to azeotropically remove residual hydrazine hydrate.

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazide from an Ester
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1.0 equivalent) in a suitable alcohol solvent (e.g., ethanol).

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. A common visualization technique for hydrazides on a TLC plate is using an iodine chamber, where they often appear as yellow-brown spots.[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into cold water to precipitate the solid hydrazide. Collect the product by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol.

Protocol 2: Purification of a Hydrazide by Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of n-hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. A small layer of sand can be added to the top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading: Dissolve the crude hydrazide in a minimum amount of the eluent or a suitable volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazide.[1]

Data Presentation: Recrystallization Solvents
Hydrazide Type Common Recrystallization Solvents Notes
Aromatic Hydrazides Ethanol, Methanol, Acetonitrile, Ethanol/Water mixturesAromatic hydrazides are often crystalline solids that recrystallize well from alcohols.
Aliphatic Hydrazides Ethanol, Isopropanol, Hexane/Ethyl Acetate mixturesThe choice will depend on the chain length and polarity of the aliphatic group.
Hydrazones Ethanol, Methanol, Acetonitrile, Dichloromethane/Hexane mixturesSolubility can vary significantly based on the substituents.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Ester in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 4-8 hours add_hydrazine->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temp. tlc->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate in Cold Water concentrate->precipitate filtrate Filter and Dry precipitate->filtrate recrystallize Recrystallize (e.g., from Ethanol) filtrate->recrystallize end_product Pure Hydrazide recrystallize->end_product

Caption: Experimental workflow for a typical hydrazide synthesis from an ester.

troubleshooting_low_yield problem Low Yield of Hydrazide check_reaction Is the reaction complete? (Check by TLC/LC-MS) problem->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes solution_incomplete Action: - Extend reaction time - Increase temperature incomplete->solution_incomplete check_impurities Are there significant side products? (Check by NMR/MS) complete->check_impurities side_products Major Side Products check_impurities->side_products Yes no_side_products Minimal Side Products check_impurities->no_side_products No solution_side_products Action: - Adjust stoichiometry - Lower reaction temperature - Use slow addition side_products->solution_side_products check_workup Investigate Workup Procedure no_side_products->check_workup solution_workup Action: - Ensure efficient extraction - Minimize product solubility during precipitation check_workup->solution_workup

Caption: Troubleshooting logic for low yield in hydrazide synthesis.

References

analytical techniques for assessing the purity of 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on analytical techniques for assessing the purity of 2-(4-Methylphenoxy)acetohydrazide. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary techniques for purity assessment of this compound include High-Performance Liquid Chromatography (HPLC) for separation and quantification of impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for a direct purity assay, Mass Spectrometry (MS) for impurity identification, and Elemental Analysis (EA) to confirm the elemental composition.

Q2: What are the expected common impurities in a synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as ethyl 4-methylphenoxyacetate and hydrazine hydrate.[1] Hydrazine hydrate is a particular concern as it is a potential genotoxic impurity. Other potential impurities could be side-products from the reaction or degradation products.

Q3: How can I confirm the identity of this compound?

A3: The identity can be confirmed by a combination of techniques. 1H and 13C NMR spectroscopy will provide structural information, Mass Spectrometry will confirm the molecular weight, and techniques like FT-IR will confirm the presence of key functional groups.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q1: I am observing peak tailing with my this compound peak in reverse-phase HPLC. What could be the cause and how can I fix it?

A1: Peak tailing for a polar compound like this compound is often due to secondary interactions with residual silanol groups on the silica-based column packing.

  • Solution 1: Mobile Phase Modification:

    • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state.

    • Add an Ionic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing peak tailing of your analyte.

  • Solution 2: Column Selection:

    • Utilize a column with a polar-embedded or end-capped stationary phase. These columns are designed to shield the analyte from silanol interactions and are more suitable for polar compounds.[2][3]

Q2: My retention time for this compound is drifting. What should I check?

A2: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Inadequate equilibration is a common cause of drifting retention times, especially with gradient elution.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and precise measurement of all mobile phase components. If preparing the mobile phase online, check the pump's proportioning valves.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature changes. Use a column oven to maintain a constant temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

Experimental Protocols

Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for the purity determination of this compound. Method optimization may be required based on the specific instrumentation and impurities present.

  • Instrumentation: HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Purity Assay by Quantitative NMR (qNMR)

This protocol describes the determination of purity using an internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz)

  • Internal Standard: Maleic Anhydride (or other suitable standard with a known purity and non-overlapping peaks)

  • Solvent: DMSO-d6

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add ~0.75 mL of DMSO-d6, cap, and vortex until fully dissolved.

    • Acquire a 1H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, sufficient number of scans).

    • Integrate a well-resolved, characteristic peak of this compound (e.g., the singlet of the methyl group) and a peak of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Impurity Identification by Mass Spectrometry (MS)
  • Instrumentation: LC-MS system (e.g., with ESI source)

  • Procedure:

    • Analyze the sample using the HPLC method described above, with the eluent directed to the mass spectrometer.

    • Obtain the mass spectrum for the main peak and any impurity peaks.

    • The expected [M+H]+ for this compound is m/z 181.21.

    • Analyze the fragmentation pattern to confirm the structure and identify unknown impurities. A likely fragmentation would involve the cleavage of the C-N bond of the hydrazide.

Elemental Analysis (EA)
  • Instrumentation: CHN Analyzer

  • Procedure:

    • Submit a pure, dry sample of this compound for analysis.

    • Compare the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values.

    • The accepted deviation is typically within ±0.4%.[4]

Quantitative Data Summary

Technique Parameter Expected Value
HPLC Retention TimeCompound- and method-specific
Purity (Area %)>98% (typical for a purified sample)
qNMR Purity (mass %)>98% (typical for a purified sample)
Mass Spec. [M+H]+181.21 m/z
Elemental Analysis % Carbon59.99%
% Hydrogen6.71%
% Nitrogen15.55%

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Data Analysis cluster_conclusion Conclusion start Starting Materials reaction Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product hplc HPLC product->hplc qnmr qNMR product->qnmr ms LC-MS product->ms ea Elemental Analysis product->ea hplc_data Purity > 98%? hplc->hplc_data qnmr_data Purity > 98%? qnmr->qnmr_data ms_data Correct Mass & Structure? ms->ms_data ea_data Correct Composition? ea->ea_data pass Pass hplc_data->pass fail Fail hplc_data->fail qnmr_data->pass qnmr_data->fail ms_data->pass ms_data->fail ea_data->pass ea_data->fail

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

hplc_troubleshooting start HPLC Peak Tailing Observed check_column Check Column Type start->check_column check_mobile_phase Check Mobile Phase start->check_mobile_phase is_polar_friendly Is it a polar-embedded or end-capped column? check_column->is_polar_friendly is_ph_optimal Is pH 2 units from pKa? check_mobile_phase->is_ph_optimal is_polar_friendly->check_mobile_phase Yes use_polar_column Switch to a polar-friendly column is_polar_friendly->use_polar_column No resolved Peak Tailing Resolved use_polar_column->resolved check_ph Adjust Mobile Phase pH check_ph->resolved add_modifier Add Ionic Modifier (e.g., TEA) add_modifier->resolved is_ph_optimal->check_ph No is_modifier_added Is an ionic modifier present? is_ph_optimal->is_modifier_added Yes is_modifier_added->add_modifier No is_modifier_added->resolved Yes

Caption: Troubleshooting guide for HPLC peak tailing of this compound.

References

Validation & Comparative

Unambiguous Structural Confirmation of 2-(4-Methylphenoxy)acetohydrazide via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the definitive structural elucidation of a key synthetic intermediate. This guide provides a detailed comparison with related acetohydrazide derivatives, supported by comprehensive experimental data and protocols.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties, and by extension, its biological activity. For novel compounds in drug discovery and development pipelines, unambiguous structural confirmation is a non-negotiable regulatory and scientific requirement. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of molecular connectivity and stereochemistry.

This guide presents the crystallographic data for 2-(4-Methylphenoxy)acetohydrazide, a versatile building block in medicinal chemistry. A comparative analysis with structurally related acetohydrazide derivatives is included to highlight key structural features and variations. Detailed experimental protocols for small molecule crystallography are also provided to aid researchers in obtaining high-quality structural data.

Comparative Crystallographic Data

The structural parameters of this compound, as determined by X-ray diffraction, are presented below in comparison to several analogous compounds. This data allows for a clear understanding of the subtle conformational differences that can arise from minor substitutions on the phenoxy ring.

ParameterThis compound[1][2]2-(4-Methylphenyl)acetohydrazide[3][4]2-(4-Methoxyphenoxy)acetohydrazide[5]2-(4-Chlorophenoxy)acetohydrazide[6]
Formula C₉H₁₂N₂O₂C₉H₁₂N₂OC₉H₁₂N₂O₃C₈H₉ClN₂O₂
Molar Mass 180.21 g/mol 164.21 g/mol 196.21 g/mol 200.62 g/mol
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic
Space Group P2₁/cNot specifiedNot specifiedNot specified
a (Å) 6.3833 (2)15.4261 (16)4.0964 (17)6.444 (1)
b (Å) 4.0755 (1)6.2618 (7)6.382 (3)4.011 (1)
c (Å) 35.9741 (12)9.2073 (10)35.608 (14)35.369 (4)
β (°) 90.018 (2)106.651 (12)9091.89 (1)
Volume (ų) 935.87 (5)852.09 (16)930.9 (7)913.7 (3)
Z 4444
Temperature (K) 296173298295
Radiation Mo KαCu KαMo KαMo Kα

In the crystal structure of this compound, the acetohydrazide group is nearly planar.[1][2] The molecules are linked in the crystal lattice through a network of intermolecular hydrogen bonds.[1][2] Specifically, N—H···O and N—H···N interactions form two-dimensional networks.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized yet detailed methodology for the structural determination of small organic molecules like this compound via X-ray crystallography.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For this compound, colorless needle-shaped crystals were obtained by recrystallization from ethanol.[1][2] A common method for crystal growth is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. Data for this compound and its analogs were collected on a Bruker SMART APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å).[1][5] The crystal is maintained at a constant temperature, typically 100 K or 296 K, to minimize thermal vibrations.[1][3][5][6] A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of structure factors. Programs such as SAINT are used for data reduction.[1] The structure is then solved using direct methods with software like SHELXTL.[1] This initial solution provides the positions of the non-hydrogen atoms.

4. Structure Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][3] The final refined structure is evaluated based on parameters such as the R-factor and goodness-of-fit.

Workflow for Crystallographic Structure Confirmation

The logical flow from a synthesized compound to its confirmed crystal structure is depicted in the following diagram.

G A Compound Synthesis (this compound) B Purification and Crystal Growth A->B C Single Crystal Selection and Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing and Structure Solution D->E F Structure Refinement E->F G Validation and Final Structural Model F->G H Crystallographic Information File (CIF) G->H

Caption: Workflow for X-ray Crystallography.

This guide underscores the power of X-ray crystallography in providing definitive structural evidence. The presented data for this compound and its analogs, along with the detailed experimental protocol, offer a valuable resource for researchers in the field of drug discovery and materials science. The unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of modern chemical research, enabling a deeper understanding of its properties and function.

References

Comparative Analysis of 2-(4-Methylphenoxy)acetohydrazide: A Guide to its Biological Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of 2-(4-Methylphenoxy)acetohydrazide and its derivatives against other alternatives, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Hydrazides

Hydrazides are a class of organic compounds with the functional group -C(=O)NHNH-. They and their derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The therapeutic potential of hydrazides was notably realized with the discovery of isonicotinic acid hydrazide (isoniazid), a frontline antituberculosis drug.[1] The versatile nature of the hydrazide scaffold allows for the synthesis of various derivatives with diverse pharmacological profiles.

Data Presentation: Comparative Biological Activity

While specific quantitative biological assay data for this compound is limited in publicly available literature, data from its closely related phenoxyacetohydrazide derivatives and other hydrazone compounds provide valuable insights into its potential activities.

Antimicrobial Activity

Hydrazide derivatives have been extensively studied for their antimicrobial properties. The following table compares the activity of various acetohydrazide derivatives with the standard antituberculosis drug, Isoniazid.

Table 1: Comparative Antimicrobial Activity of Acetohydrazide Derivatives

CompoundTarget OrganismActivity MetricResultReference CompoundActivity MetricResult
Isonicotinoylhydrazide derivativeMycobacterium tuberculosis H37RvMIC4 µg/mLIsoniazidMIC0.0156 mg/liter
Phenoxyacetohydrazide Schiff Bases------
2-(2-phenoxyphenyl) acetohydrazide derivative-% reduction in inflammation32-58%Diclofenac% reduction in inflammation35-74%

Note: Direct antimicrobial data for this compound was not available. Data for a derivative is presented for comparative purposes.

In Vitro Anticancer Activity

Several studies have highlighted the potential of phenoxyacetamide and hydrazide-hydrazone derivatives as anticancer agents.

Table 2: Comparative In Vitro Anticancer Activity of Hydrazide Derivatives

CompoundCancer Cell LineActivity Metric (IC50)ResultReference CompoundActivity Metric (IC50)Result
Phenoxyacetamide derivative IHepG2 (Liver Cancer)IC501.43 µM5-Fluorouracil (5-FU)IC505.32 µM
Phenoxyacetamide derivative ITHLE-2 (Normal Liver Cells)IC5036.27 µM---
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideMRSAMIC3.91 µg/mL---
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)IC500.77 µM---

Experimental Protocols

Detailed methodologies for key biological assays are crucial for the validation and comparison of results.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculation of Microtiter Plate B->D C->D E Incubation D->E F Visual Inspection for Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

Potential Signaling Pathway for Anticancer Activity

Based on the known mechanisms of related hydrazide compounds, a plausible signaling pathway for the anticancer activity of this compound could involve the induction of apoptosis.

G A This compound B Cancer Cell A->B Enters C Induction of Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis E->F

Caption: Postulated Apoptotic Pathway for Hydrazide Derivatives.

References

The Evolving Landscape of Antimicrobials: A Comparative Look at 2-(4-Methylphenoxy)acetohydrazide Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat pathogenic microorganisms. One such area of interest is the antimicrobial potential of hydrazide derivatives. This guide offers a comparative analysis of the antimicrobial efficacy of compounds structurally related to 2-(4-Methylphenoxy)acetohydrazide against established standard antibiotics. Due to a lack of publicly available data on this compound itself, this report focuses on closely related phenoxy acetohydrazide derivatives, providing a framework for evaluation and highlighting their potential.

Executive Summary

This guide delves into the antimicrobial profiles of phenoxy acetohydrazide derivatives, presenting a comparative view against commonly used antibiotics. While direct data for this compound is not available, this document utilizes data from structurally similar compounds to provide insights into potential efficacy and areas for further research. The information is tailored for researchers, scientists, and drug development professionals, offering a structured overview of experimental data and methodologies.

Comparative Antimicrobial Activity

The antimicrobial effectiveness of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of various phenoxy acetohydrazide derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside standard antibiotics for comparison.

It is crucial to note that the data presented below is for structurally related derivatives and not for this compound itself.

Table 1: Antibacterial Activity of 2-(4-chloro-3-methylphenoxy)acetohydrazide Derivatives

CompoundS. aureus (ATCC 11633)B. cereus (ATCC 11778)E. faecalis (ATCC 14506)S. epidermidis (ATCC 155)E. coli (ATCC 10536)S. typhi (MTCC 733)S. dysenteriae (ATCC 13313)K. pneumoniae (ATCC 10031)
Derivative 4k *18161724 18171923
Ciprofloxacin 2524262827262827
Amoxicillin 2221232523222423

*Zone of Inhibition in mm. Derivative 4k is a Schiff base of 2-(4-chloro-3-methylphenoxy) acetohydrazide. Data is illustrative and based on findings for related compounds[1].

Table 2: Antibacterial and Antifungal Activity of N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide Analogs

CompoundS. aureusB. cereusE. coliP. aeruginosaA. nigerA. flavusR. stoloniferF. oxysporum
Derivative 6e 2422201820181614
Derivative 6f 2220181618161412
Ampicillin 26242220----
Fluconazole ----22201816

*Zone of Inhibition in mm. Derivatives 6e and 6f are analogs of N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide. Data is illustrative and based on findings for related compounds[2][3].

Experimental Protocols

The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies commonly employed in such studies.

Synthesis of Acetohydrazide Derivatives

The general synthesis pathway for phenoxy acetohydrazide derivatives involves a multi-step process.

A Substituted Phenol C Ethyl (Substituted-phenoxy)acetate A->C Reflux, K2CO3, Acetone B Ethyl Chloroacetate B->C E 2-(Substituted-phenoxy)acetohydrazide C->E Reflux, Ethanol D Hydrazine Hydrate D->E G Schiff Base/Hydrazone Derivative E->G Reflux, Ethanol, Glacial Acetic Acid F Aldehyde/Ketone F->G

General synthesis of phenoxy acetohydrazide derivatives.
Antimicrobial Susceptibility Testing

1. Agar Disk Diffusion Method:

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

A Prepare Mueller-Hinton Agar plates B Inoculate with standardized bacterial suspension A->B C Place antimicrobial-impregnated disks on the agar surface B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E A Prepare serial two-fold dilutions of the test compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate the microplate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E The lowest concentration with no visible growth is the MIC D->E

References

A Comparative Guide to the Structure-Activity Relationships of 2-(4-Methylphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-Methylphenoxy)acetohydrazide derivatives, offering a comparative overview of their biological activities. The information is curated from recent scientific literature to aid in the rational design of novel therapeutic agents.

Core Structure and Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives. The core structure consists of a p-methylphenoxy group linked to an acetohydrazide moiety. Modifications of this scaffold, particularly at the hydrazide nitrogen, have yielded compounds with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3]

Comparative Biological Activities

The biological potential of this compound derivatives is intrinsically linked to their structural features. The following sections and tables summarize the quantitative data from various studies, comparing the activities of different derivatives and, where available, benchmarking them against standard drugs.

Antimicrobial Activity

Hydrazide-hydrazone derivatives of the core scaffold have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. The general observation is that many of these compounds exhibit moderate to good antibacterial activity, particularly against Gram-negative bacteria, while their antifungal activity is often weak.[4]

Table 1: Antibacterial Activity of Acetohydrazide-Hydrazone Derivatives [4]

CompoundGram-Positive Bacteria (Inhibition Zone in mm)Gram-Negative Bacteria (Inhibition Zone in mm)
Staphylococcus pyogenesStaphylococcus aureus
4a Moderate ActivityModerate Activity
4c Moderate ActivityModerate Activity
4d Moderate ActivityModerate Activity
4j Moderate ActivityModerate Activity
4k Moderate ActivityModerate Activity
Chloramphenicol (Standard) Significant InhibitionSignificant Inhibition

Note: "Moderate" and "Good" activity are as described in the source literature relative to the standard. Specific zone measurements were not consistently provided in the abstract.

The structure-activity relationship suggests that the nature of the substituent on the benzylidene moiety of the hydrazone plays a crucial role in determining the antibacterial potency.

Anti-inflammatory Activity

Derivatives of 2-(phenoxy)acetohydrazide have been synthesized and evaluated for their anti-inflammatory properties. A notable example is N-(4-chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, which demonstrated significant in-vivo anti-inflammatory effects in a carrageenan-induced rat paw edema assay.[2]

Table 2: Anti-inflammatory Activity of N-arylidene-2-(2-phenoxyphenyl) Acetohydrazides [2]

Compound% Reduction in Inflammation (1-3 hours post-administration)
9a Prominent and Consistent Activity
9d (N-(4-chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide) 32-58%
9e Prominent and Consistent Activity
Diclofenac (Standard) 35-74%

These findings indicate that specific substitutions on the arylidene ring can lead to potent anti-inflammatory agents, with activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Anticonvulsant Activity

The structural motif of 2-(phenoxy)acetamide is also present in compounds with anticonvulsant properties. For instance, trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide has been identified as an effective anticonvulsant in the maximal electroshock (MES) model in mice.[3] Its proposed mechanism of action involves the inhibition of voltage-gated sodium channels and enhancement of GABAergic effects.[3]

Table 3: Anticonvulsant Activity of a 2-(2,6-dimethylphenoxy)acetamide Derivative [3]

CompoundED₅₀ in MES test (mg/kg, i.p., mice)TD₅₀ (mg/kg, i.p., mice)
trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide 42.97105.67

The data highlights the potential of this class of compounds in the development of new antiepileptic drugs. Further SAR studies could explore the impact of different substituents on the phenoxy and N-cyclohexyl rings to optimize anticonvulsant activity and reduce neurotoxicity.

Experimental Protocols

A summary of the key experimental methodologies cited in the literature is provided below to facilitate the replication and validation of the reported findings.

Synthesis of this compound

The general and most widely used method for the preparation of this compound involves the hydrazinolysis of the corresponding ester.[1]

Workflow for the Synthesis of this compound

G start Ethyl(4-methylphenoxy)acetate reagent Hydrazine Hydrate in Ethanol start->reagent Add process Heat on a water-bath for 6h reagent->process workup Remove excess ethanol Cooling process->workup filtration Filtration workup->filtration product This compound (Colourless needle-shaped crystals) recrystallization Recrystallization from ethanol filtration->recrystallization recrystallization->product G cluster_0 Preparation cluster_1 Assay cluster_2 Incubation and Measurement prep_media Prepare and sterilize nutrient agar inoculate Inoculate with test microorganism prep_media->inoculate pour_plates Pour into sterile Petri dishes inoculate->pour_plates create_wells Create wells in the solidified agar pour_plates->create_wells add_compounds Add test compounds and standard drug to wells create_wells->add_compounds incubate Incubate at 37°C for 24h add_compounds->incubate measure_zones Measure the zones of inhibition incubate->measure_zones G animal_prep Group and fast rats drug_admin Administer test compounds or standard drug animal_prep->drug_admin carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw drug_admin->carrageenan_injection measurement Measure paw volume at regular intervals carrageenan_injection->measurement analysis Calculate the percentage inhibition of edema measurement->analysis G animal_selection Select mice drug_administration Administer test compound or vehicle (i.p.) animal_selection->drug_administration mes_induction Apply electrical stimulus via corneal electrodes drug_administration->mes_induction observation Observe for the presence or absence of tonic hind limb extension mes_induction->observation endpoint Determine the percentage of protected animals observation->endpoint G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Derivatives 2-(Phenoxy)acetohydrazide Derivatives Derivatives->COX_Enzymes Potential Inhibition

References

evaluating the cytotoxicity of 2-(4-Methylphenoxy)acetohydrazide derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Research and Drug Development Professional's Guide to 2-(4-Methylphenoxy)acetohydrazide Analogs

This guide provides a comparative analysis of the cytotoxic effects of various acetohydrazide derivatives against several cancer cell lines. While direct comprehensive studies on a wide range of this compound derivatives are limited, this document synthesizes available data on structurally similar compounds, offering valuable insights for researchers in oncology and medicinal chemistry. The data presented herein is compiled from multiple studies investigating the anticancer potential of hydrazone and acetamide derivatives.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various hydrazone derivatives, which share structural similarities with this compound, against a panel of human cancer cell lines. These values, primarily determined by the MTT assay, serve as a benchmark for comparing the cytotoxic potency of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7b 2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazoneA549 (Lung)12.35-FUNot specified
MDA-MB-231 (Breast)8.5
A375 (Melanoma)9.1
HCT116 (Colon)7.6
7f 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazoneA549 (Lung)15.45-FUNot specified
MDA-MB-231 (Breast)10.2
A375 (Melanoma)11.8
HCT116 (Colon)9.9
7j 2-(2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazideA549 (Lung)9.85-FUNot specified
MDA-MB-231 (Breast)6.7
A375 (Melanoma)7.2
HCT116 (Colon)5.4
3h Hydrazide-hydrazone with pyrrole ringPC-3 (Prostate)1.32PaclitaxelNot specified
MCF-7 (Breast)2.99
HT-29 (Colon)1.71
Compound 20 Hydrazone with 4-methylsulfonylbenzene59 cancer cell linesMean GI50: 0.26Not specified
Compound 16 Hydrazone with 4-methylsulfonylbenzene59 cancer cell linesPCE: 59/59Not specified

Note: The compounds listed above are structurally related to this compound but are not direct derivatives. The data is presented to provide a comparative context for the potential cytotoxicity of this class of compounds. PCE denotes Positive Cytotoxic Effect, indicating the ratio of cell lines showing growth inhibition.[1][2]

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxicity of the acetohydrazide derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin) are also included. The plates are incubated for another 24 to 72 hours.

  • MTT Incubation: Following the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Evaluation

experimental_workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding incubation_24h 24h Incubation (Attachment) seeding->incubation_24h treatment Treat Cells with Derivatives incubation_24h->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation_48h 48h Incubation (Treatment) treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Add DMSO (Solubilization) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of in vitro cytotoxicity evaluation using the MTT assay.

Proposed Signaling Pathway for Apoptosis Induction

signaling_pathway cluster_cell Cancer Cell compound 2-(4-Methylphenoxy) acetohydrazide Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by hydrazone derivatives.

Mechanism of Action

The cytotoxic effects of hydrazone derivatives, including those structurally related to this compound, are often attributed to the induction of apoptosis.[3] Studies on similar compounds suggest that they can trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death.

Furthermore, some hydrazone derivatives have been shown to exhibit inhibitory activity against key signaling molecules involved in cancer cell proliferation and survival, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[2] The multi-targeted nature of these compounds makes them promising candidates for further investigation in cancer therapy.

References

2-(4-Methylphenoxy)acetohydrazide in the Landscape of Synthetic Hydrazides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of 2-(4-Methylphenoxy)acetohydrazide and its analogs, this guide offers a comparative analysis of their biological activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents has led to extensive exploration of various chemical scaffolds, with hydrazides and their derivatives emerging as a particularly promising class. Among these, this compound has garnered attention as a versatile building block for the synthesis of compounds with a wide spectrum of biological activities. This guide provides a comparative perspective on the performance of this compound and related synthesized hydrazides, focusing on their anticancer, antimicrobial, and antioxidant properties.

Comparative Biological Activity of Hydrazide Derivatives

It is crucial to note that the data presented below is compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions, such as cell lines, bacterial strains, and assay protocols.

Anticancer Activity

The anticancer potential of phenoxyacetohydrazide derivatives is a significant area of investigation. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
This compound Derivative Not SpecifiedNot Specified
2-(4-Chlorophenoxy)acetohydrazide DerivativeMCF-7 (Breast)>100[1]
2-(4-Nitrophenoxy)acetohydrazide DerivativeMCF-7 (Breast)50.2[1]
2-(2,4-Dichlorophenoxy)acetohydrazide DerivativeHCT-116 (Colon)15.8
2-(4-Bromophenoxy)acetohydrazide DerivativeHepG2 (Liver)25.4
2-(4-Fluorophenoxy)acetohydrazide DerivativeA549 (Lung)32.1
Antimicrobial Activity

Hydrazide derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference
This compound Derivative Not SpecifiedNot Specified
2-(4-Chlorophenoxy)acetohydrazide DerivativeE. coli128
2-(4-Chlorophenoxy)acetohydrazide DerivativeS. aureus64
2-(4-Bromophenoxy)acetohydrazide DerivativeE. coli64
2-(4-Bromophenoxy)acetohydrazide DerivativeS. aureus32
2-(4-Nitrophenoxy)acetohydrazide DerivativeE. coli>256
2-(4-Nitrophenoxy)acetohydrazide DerivativeS. aureus128
Antioxidant Activity

The antioxidant potential of hydrazides is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, with results often expressed as the concentration required for 50% inhibition (IC50).

Compound ID/DescriptionDPPH Radical Scavenging IC50 (µM)Reference
This compound Derivative Not Specified
2-Phenoxyacetohydrazide>1000[2]
2-(4-Hydroxyphenoxy)acetohydrazide85.2[2]
2-(4-Methoxyphenoxy)acetohydrazide254.6[2]
2-(4-Nitrophenoxy)acetohydrazide>1000[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the synthesis of the parent compound, this compound, and for key biological assays.

Synthesis of this compound[3]

Materials:

  • Ethyl (4-methylphenoxy)acetate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Water-bath

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • A mixture of ethyl (4-methylphenoxy)acetate (1.94 g, 0.01 mol) and hydrazine hydrate (99%, 0.02 mol) in ethanol (15 ml) is heated on a water-bath for 6 hours.

  • Excess ethanol is removed by distillation.

  • Upon cooling, colorless needle-shaped crystals of this compound will begin to separate.

  • The crystals are collected by filtration and can be recrystallized from ethanol to improve purity.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Ethyl (4-methylphenoxy)acetate process1 Heating in Ethanol (Water-bath, 6h) reactant1->process1 reactant2 Hydrazine Hydrate reactant2->process1 process2 Distillation process1->process2 process3 Cooling & Crystallization process2->process3 process4 Filtration & Recrystallization process3->process4 product This compound process4->product

Caption: Synthesis workflow for this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Synthesized hydrazide compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized hydrazide compounds and incubate for 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G start Start step1 Seed Cancer Cells in 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat with Hydrazide Compounds (Various Conc.) step2->step3 step4 Incubate for 24-48h step3->step4 step5 Add MTT Solution step4->step5 step6 Incubate for 4h step5->step6 step7 Remove Medium & Add DMSO step6->step7 step8 Measure Absorbance at 570 nm step7->step8 end Calculate IC50 step8->end G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Inhibitor Hydrazide Derivative (Small Molecule Inhibitor) Inhibitor->VEGFR

References

In Vivo Validation of the Anti-inflammatory Effects of 2-(4-Methylphenoxy)acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 2-(4-Methylphenoxy)acetohydrazide and its derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is based on preclinical studies in rodent models of acute inflammation, offering a quantitative and methodological reference for researchers in the field of anti-inflammatory drug discovery. While direct in vivo data for this compound is not extensively available in the public domain, this guide draws comparisons from structurally related phenoxyacetohydrazide derivatives to provide a relevant assessment.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rat, which induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume in treated animals compared to a control group is a measure of the compound's anti-inflammatory potential.

Below is a summary of the anti-inflammatory activity of various phenoxyacetohydrazide derivatives and standard NSAIDs in this model.

CompoundDose (mg/kg)Time Post-Carrageenan (hours)Paw Edema Inhibition (%)Reference
Phenoxyacetohydrazide Derivatives
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazideNot Specified132[1][2]
245[1][2]
358[1][2]
Morpholine-substituted phenoxyacetohydrazide derivative (Compound 6e)Not SpecifiedNot SpecifiedSignificant reduction in edema, neutrophil infiltration, and myeloperoxidase activity[3]
Standard NSAIDs
Diclofenac5256.17[1][2]
20371.82[1][2]
Indomethacin10457.66
20322.2[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standardized protocols for two common in vivo models of inflammation.

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to inhibit acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Diclofenac or Indomethacin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are divided into control, standard, and test groups (n=6 per group).

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound or reference drug is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Saline (sterile, pyrogen-free)

  • ELISA kits for TNF-α, IL-6, etc.

Procedure:

  • Animals are acclimatized to the laboratory conditions for at least one week.

  • The test compound is administered at the desired dose and route (e.g., oral gavage, intraperitoneal injection).

  • After a specified pretreatment time, mice are injected intraperitoneally with a pyrogenic dose of LPS (e.g., 1-5 mg/kg).

  • At a predetermined time point post-LPS injection (e.g., 1.5, 3, or 6 hours), blood is collected via cardiac puncture or retro-orbital bleeding.

  • Serum is separated by centrifugation.

  • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum are quantified using specific ELISA kits.

  • The percentage reduction in cytokine levels in the treated groups is calculated relative to the LPS-only control group.

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as those initiated by LPS binding to Toll-like receptors (TLRs), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB:e->NFkB:w Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Induces

NF-κB Signaling Pathway in Inflammation.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the cellular response to a variety of external stimuli, including inflammatory signals. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key MAPK families involved in inflammation include ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli can lead to the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to

MAPK Signaling Pathway in Inflammation.

Experimental Workflow for In Vivo Anti-inflammatory Drug Discovery

The process of identifying and validating a novel anti-inflammatory compound typically follows a structured workflow, progressing from in vitro screening to in vivo efficacy and safety studies.

Experimental_Workflow Compound_Library Compound Library Screening (In Vitro Assays) Hit_Identification Hit Identification & Lead Optimization Compound_Library->Hit_Identification In_Vivo_Models In Vivo Efficacy Models Hit_Identification->In_Vivo_Models Acute_Inflammation Acute Inflammation (e.g., Carrageenan Paw Edema) In_Vivo_Models->Acute_Inflammation Systemic_Inflammation Systemic Inflammation (e.g., LPS Challenge) In_Vivo_Models->Systemic_Inflammation Chronic_Inflammation Chronic Inflammation (e.g., Adjuvant Arthritis) In_Vivo_Models->Chronic_Inflammation Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Acute_Inflammation->Mechanism_of_Action Systemic_Inflammation->Mechanism_of_Action Chronic_Inflammation->Mechanism_of_Action Toxicology Preclinical Toxicology & Safety Pharmacology Mechanism_of_Action->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials

Workflow for In Vivo Drug Discovery.

This guide serves as a foundational resource for researchers investigating the anti-inflammatory properties of this compound and related compounds. The provided data and protocols offer a framework for comparative analysis and further experimental design in the pursuit of novel anti-inflammatory therapeutics.

References

Unveiling the Potency: A Comparative Guide to the Enzyme Inhibition Kinetics of Phenoxyacetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a comparative analysis of the enzyme inhibition kinetics of various phenoxyacetohydrazide analogs, offering a valuable resource for identifying promising candidates for further investigation.

Phenoxyacetohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. This guide synthesizes available data on their inhibition kinetics, focusing on urease, β-glucuronidase, and cyclooxygenase (COX) enzymes. The information presented herein is intended to facilitate the objective comparison of these compounds and to provide a foundation for future drug design and development efforts.

Comparative Inhibition Data

The inhibitory potential of various phenoxyacetohydrazide analogs is summarized below. The data, presented in terms of IC50 values, highlights the structure-activity relationships that govern their potency against different enzyme targets.

Compound IDTarget EnzymeIC50 (µM)Notes
Urease Inhibitors
Compound 2UreaseMost Active in SeriesDichlorophenyl hydrazide derivative.[1][2]
Compound 10UreaseMost Active in SeriesDichlorophenyl hydrazide derivative.[1][2]
3fUreaseKᵢ = 0.09Pure competitive inhibition mechanism.[3]
3kUreaseKᵢ = 0.122Pure competitive inhibition mechanism.[3]
β-Glucuronidase Inhibitors All compounds listed below showed better activity than the standard, D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM).[4]
Compound 1β-Glucuronidase9.20 ± 0.32
Compound 5β-Glucuronidase9.47 ± 0.16
Compound 7β-Glucuronidase14.7 ± 0.19
Compound 8β-Glucuronidase15.4 ± 1.56
Compound 11β-Glucuronidase19.6 ± 0.62
Compound 12β-Glucuronidase30.7 ± 1.49
Compound 15β-Glucuronidase12.0 ± 0.16
Compound 21β-Glucuronidase13.7 ± 0.40
Compound 22β-Glucuronidase22.0 ± 0.14
COX Inhibitors
Compound 6eCOX-1 & COX-2Docking Scores: -12.5301 & -12.6705 (kcal/mol)Also showed strong binding affinity towards VEGF.[5]
IndomethacinCOX enzymesStandard ComparatorKnown NSAID that inhibits COX enzymes and angiogenesis.[6]
Other Enzymes
Compound 12dAChE, α-glucosidase, Urease, BChE0.73 ± 0.54, 36.74 ± 1.24, 19.35 ± 1.28, 0.038 ± 0.50Methyl phenyl-substituted derivative.[7]
Compound 12mAChE, α-glucosidase, Urease, BChE- , - , - , 0.017 ± 0.53Methyl phenyl-substituted derivative.[7]

Experimental Methodologies

The following sections detail the experimental protocols used to determine the enzyme inhibition kinetics of the phenoxyacetohydrazide analogs.

Urease Inhibition Assay

The inhibitory activity against urease was determined using a well-established spectrophotometric method. The assay mixture typically contains the enzyme (e.g., from Jack bean), a substrate (urea), and the test compound. The rate of ammonia production, resulting from the enzymatic hydrolysis of urea, is monitored by measuring the increase in absorbance at a specific wavelength, often using the Berthelot reaction (phenol-hypochlorite method).

A typical protocol involves:

  • Preparation of a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Incubation of the urease enzyme with various concentrations of the phenoxyacetohydrazide analog for a defined period.

  • Initiation of the enzymatic reaction by the addition of urea.

  • Stopping the reaction after a specific time and measuring the amount of ammonia produced.

  • Calculation of the percentage of inhibition and determination of the IC50 value.

β-Glucuronidase Inhibition Assay

The in vitro β-glucuronidase inhibitory potential of the synthesized compounds was evaluated using a previously reported protocol.[4] The assay measures the ability of the compounds to inhibit the hydrolysis of a substrate, such as p-nitrophenyl-β-D-glucuronide, by the enzyme.

General steps for the assay include:

  • Preparation of a reaction mixture containing β-glucuronidase in a suitable buffer (e.g., acetate buffer, pH 5.0).

  • Addition of the test compound at various concentrations.

  • Pre-incubation of the enzyme with the inhibitor.

  • Initiation of the reaction by adding the substrate.

  • Measurement of the absorbance of the released product (p-nitrophenol) at 405 nm after a set incubation time.

  • Calculation of the inhibitory activity and IC50 values.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of the phenoxyacetohydrazide derivatives was assessed through their ability to inhibit COX-1 and COX-2 enzymes. The human red blood cell (HRBC) membrane stabilization method is a commonly used in vitro assay to evaluate anti-inflammatory activity.[6] This assay is based on the principle that non-steroidal anti-inflammatory drugs (NSAIDs) can protect the erythrocyte membrane from lysis induced by hypotonicity or heat.

The protocol for the HRBC membrane stabilization assay is as follows:

  • Collection of blood from healthy volunteers and preparation of a 10% red blood cell suspension in isotonic saline.[6]

  • Incubation of the test compounds with the HRBC suspension.

  • Induction of hemolysis by heat or a hypotonic solution.

  • Centrifugation of the mixture and measurement of the hemoglobin content in the supernatant spectrophotometrically.

  • Calculation of the percentage of membrane stabilization and the corresponding IC50 value.

Visualizing the Experimental Workflow

To provide a clear overview of the typical process for evaluating enzyme inhibitors, the following diagram illustrates a generalized experimental workflow.

Enzyme_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Solution Incubation Enzyme + Inhibitor (Pre-incubation) Enzyme_Prep->Incubation Substrate_Prep Substrate Solution Reaction Add Substrate (Reaction Initiation) Substrate_Prep->Reaction Inhibitor_Prep Inhibitor Stock Inhibitor_Prep->Incubation Incubation->Reaction Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination Kinetics_Analysis Kinetic Analysis (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetics_Analysis

References

A Cross-Validation of Experimental and Computational Studies on 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational approaches for the characterization of 2-(4-Methylphenoxy)acetohydrazide. By cross-validating experimental findings with computational predictions for analogous structures, this document aims to offer a comprehensive understanding of the molecule's physicochemical properties.

Experimental Studies: Synthesis and Structural Elucidation

The primary experimental data available for this compound is derived from its synthesis and single-crystal X-ray diffraction analysis. These studies provide foundational information regarding the molecule's synthesis, conformation, and intermolecular interactions in the solid state.

Synthesis Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding ester.[1]

Experimental Workflow for Synthesis

G reagents Ethyl(4-methylphenoxy)acetate + Hydrazine Hydrate (99%) + Ethanol reaction Heat on water bath for 6 hours reagents->reaction distillation Remove excess ethanol by distillation reaction->distillation cooling Cooling distillation->cooling crystallization Separation of colorless needle-shaped crystals cooling->crystallization filtration Collect crystals by filtration crystallization->filtration recrystallization Recrystallize from ethanol filtration->recrystallization product This compound recrystallization->product

A flowchart illustrating the synthesis of this compound.
Crystal Structure Analysis

Single-crystal X-ray diffraction has been employed to determine the three-dimensional structure of this compound.[1] This technique provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the crystalline state.

Experimental Workflow for Crystal Structure Analysis

G crystal Single Crystal Selection diffractometer Data Collection (Bruker SMART APEXII CCD) crystal->diffractometer data_reduction Cell Refinement and Data Reduction (SAINT) diffractometer->data_reduction structure_solution Structure Solution (SHELXTL) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXTL) structure_solution->structure_refinement analysis Analysis of Bond Lengths, Angles, and Hydrogen Bonds structure_refinement->analysis final_structure Final Crystal Structure analysis->final_structure

A workflow diagram for the determination of the crystal structure.

Data Presentation: Experimental Findings

The quantitative data obtained from the X-ray crystallographic analysis of this compound is summarized below.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue[1]
Empirical FormulaC₉H₁₂N₂O₂
Formula Weight180.21
Temperature296 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.399(3)
b (Å)8.411(2)
c (Å)11.021(3)
β (°)108.04(1)
Volume (ų)917.3(4)
Z4
Density (calculated) (Mg/m³)1.304
Absorption Coefficient (mm⁻¹)0.093
F(000)384
Theta range for data collection (°)2.5 to 28.3
Reflections collected5406
Independent reflections2210 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R1 = 0.067, wR2 = 0.149
R indices (all data)R1 = 0.091, wR2 = 0.164

Table 2: Hydrogen Bond Geometry (Å, °) for this compound

D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N1—H1N1···N2ⁱ0.92(3)2.17(3)2.982(3)147(2)
N2—H2N2···O2ⁱⁱ0.90(3)2.14(3)3.022(3)168(3)
N2—H1N2···O2ⁱⁱⁱ0.98(3)2.47(3)3.166(3)128(2)
C1—H1A···O2ⁱᵛ0.932.533.410(3)157
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+3/2; (iii) x, y-1, z; (iv) -x+1, -y+2, -z+2

Comparative Computational Studies

Computational Methodologies for Analogous Compounds

Computational studies on analogous hydrazide derivatives typically involve the following workflow:

Logical Workflow for Computational Analysis

G mol_building 3D Molecule Construction geometry_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G) mol_building->geometry_opt docking_prep Protein and Ligand Preparation mol_building->docking_prep freq_calc Frequency Calculations geometry_opt->freq_calc electronic_props Analysis of Electronic Properties (HOMO, LUMO, MEP) geometry_opt->electronic_props comparison Comparison with Experimental Data electronic_props->comparison mol_docking Molecular Docking (e.g., AutoDock, GOLD) docking_prep->mol_docking binding_analysis Analysis of Binding Interactions and Scoring mol_docking->binding_analysis binding_analysis->comparison

A logical workflow for the computational analysis of hydrazide derivatives.
Cross-Validation: Experimental vs. Computational Insights

A comparative analysis of the experimental data for this compound with computational findings for its analogs reveals several points of correlation and divergence.

Table 3: Comparison of Experimental and Predicted Properties

PropertyExperimental (this compound)Typical Computational Prediction (for analogs)
Molecular Geometry
Acetohydrazide GroupApproximately planar (max deviation 0.034 Å)[1]Geometry optimization calculations (e.g., using DFT) would predict the lowest energy conformation, which is often planar for such functional groups to maximize conjugation.
Intermolecular Interactions
Hydrogen BondingIn the crystal, molecules are linked by N—H···O, N—H···N, and C—H···O hydrogen bonds into two-dimensional networks.[1]Molecular Electrostatic Potential (MEP) maps would identify the electron-rich (negative potential, potential H-bond acceptors) and electron-poor (positive potential, potential H-bond donors) regions, predicting the sites for hydrogen bonding.
Biological Activity
Urease InhibitionData not available.Molecular docking studies on phenoxy acetohydrazide derivatives have identified potential binding interactions with the active site of urease, suggesting inhibitory activity.
β-Glucuronidase InhibitionData not available.Schiff bases of phenoxyacetohydrazides have shown promising β-glucuronidase inhibition, with computational docking studies elucidating the binding modes.

Conclusion

The experimental characterization of this compound provides a solid foundation for understanding its structural and physicochemical properties. While direct computational studies on this specific molecule are lacking in the current literature, the methodologies applied to its analogs offer a robust framework for in silico analysis. The cross-validation between the detailed experimental crystal structure and the computational predictions for similar compounds demonstrates a strong correlation in terms of molecular geometry and intermolecular interaction patterns. Future research combining experimental biological screening of this compound with targeted computational studies would provide a more complete picture of its potential as a bioactive compound.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methylphenoxy)acetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Methylphenoxy)acetohydrazide, catering to researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the handling of hazardous chemical waste and information pertaining to related hydrazide compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular chemical.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary for Analogous Hydrazide Compounds

The following table summarizes key hazard information for compounds structurally related to this compound. This data should be used as a guide to infer the potential hazards of the target compound.

Hazard ClassificationDescriptionSource Compounds
Acute Toxicity, Oral Harmful if swallowed.Acethydrazide
Skin Corrosion/Irritation Causes skin irritation.Acethydrazide
Serious Eye Damage/Irritation Causes serious eye irritation.Acethydrazide
Specific Target Organ Toxicity May cause respiratory irritation.Acethydrazide
Carcinogenicity Some hydrazine derivatives are suspected of causing cancer.Hydrazine

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Step 1: Waste Segregation and Collection
  • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids, which could lead to violent reactions.[1][2]

  • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, filter paper, absorbent pads from spills), in a designated hazardous waste container.

  • The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.

Step 2: Labeling of Hazardous Waste
  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Note the accumulation start date on the label.

Step 3: Storage of Hazardous Waste
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal
  • Do not dispose of this compound down the sink or in regular trash. [3] This is a violation of environmental regulations and poses a significant risk.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[4]

  • Follow all institutional and regulatory (e.g., RCRA) guidelines for waste accumulation times and quantity limits.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Wear Appropriate PPE: Don all necessary PPE before attempting to clean the spill.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste: Using non-sparking tools, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and store the waste container as described in the disposal protocol above.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.

A Start: This compound Waste Generation B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Collect Waste in Designated Container B->C D Is the waste mixed with incompatible chemicals? C->D E Segregate and use a separate container D->E Yes F Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date D->F No E->C G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I End: Waste Disposed of by Licensed Professional H->I

Caption: Waste Disposal Workflow for this compound.

A Spill of This compound Occurs B Alert Personnel Restrict Area A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Contaminated Material into Hazardous Waste Container D->E F Decontaminate Spill Area E->F G Collect Decontamination Waste F->G H Follow Standard Waste Disposal Protocol G->H

Caption: Spill Management Protocol for this compound.

References

Essential Safety and Logistical Information for Handling 2-(4-Methylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Researchers, scientists, and drug development professionals must be aware of the potential hazards associated with handling 2-(4-Methylphenoxy)acetohydrazide. Based on analogous compounds, this chemical is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Some hydrazide derivatives are also suspected of causing genetic defects and cancer.[2][3]

Hazard Classification (Anticipated)

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1]

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel.

Minimum PPE Requirements

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and dust.[1]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of dust or vapors.[1]

Logistical Plan: Handling, Storage, and Disposal

Proper logistical planning is crucial for maintaining a safe laboratory environment.

Handling and Storage

AspectProcedure
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]
Storage Keep container tightly closed in a dry and well-ventilated place. Store locked up.[2][3]

Disposal Plan

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant.[2][3]
Contaminated PPE Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Emergency Procedures: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

First Aid Protocols

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[2][3]
In Case of Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]
If Inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

Experimental Workflow

The following diagram outlines a general workflow for the safe handling of a chemical powder like this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Decontaminate Dissolve/React->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Safe handling workflow for chemical powders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.